Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZTUBJEZZHCKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624545 | |
| Record name | Ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954230-39-8 | |
| Record name | Ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
A Technical Guide to Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound. This compound is a key intermediate in the pharmaceutical and agrochemical industries, with notable potential in the development of anti-inflammatory and analgesic medications.[1][2] This document details its structural characteristics, spectroscopic data, and relevant experimental protocols. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Introduction
This compound is a heterocyclic compound featuring an isoxazole ring, which is a common scaffold in medicinal chemistry. The presence of a fluorophenyl group often enhances metabolic stability and binding affinity to biological targets.[1] Its versatile structure makes it a valuable building block for synthesizing more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[1][2] This guide consolidates available technical data to serve as a resource for its application and further investigation.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic procedures.
| Property | Value | Reference |
| IUPAC Name | ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | [3] |
| Synonyms | 3-(4-Fluorophenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester | [1] |
| CAS Number | 954230-39-8 | [1][3] |
| Molecular Formula | C₁₃H₁₂FNO₃ | [1] |
| Molecular Weight | 249.24 g/mol | [1] |
| Appearance | White powder, solid | [1] |
| Melting Point | 56-61 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| InChI Key | QQZTUBJEZZHCKF-UHFFFAOYSA-N | |
| SMILES | CCOC(=O)c1c(C)onc1-c2ccc(F)cc2 |
Spectroscopic Data
While specific spectra for this exact compound are not publicly available, data from structurally analogous compounds can provide expected values for characterization. The following table presents anticipated spectroscopic data based on similar isoxazole derivatives.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group, and multiplets for the aromatic protons of the fluorophenyl group are expected. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with C-F coupling), isoxazole ring carbons, and aliphatic carbons of the ethyl and methyl groups are anticipated. |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for C=O (ester), C=N (isoxazole), C-O, and C-F stretching vibrations would be expected. |
| Mass Spec. (MS) | The molecular ion peak (M+) is expected at m/z 249.24. |
Synthesis and Experimental Protocols
The synthesis of 3,4,5-trisubstituted isoxazoles like this compound can be achieved through several methods. A common approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an enamine, followed by elimination.
General Synthetic Workflow
The diagram below illustrates a generalized workflow for the synthesis of the target compound.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methods for isoxazole synthesis.
-
Preparation of the Nitrile Oxide: 4-Fluorobenzaldehyde oxime (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM). The solution is cooled to 0 °C. A mild oxidizing/dehydrating agent like N-Chlorosuccinimide (NCS) or phosphorus oxychloride is added portion-wise while maintaining the temperature.[4] The reaction is stirred for 2-3 hours to generate the corresponding nitrile oxide in situ.
-
Cycloaddition Reaction: In a separate flask, ethyl acetoacetate (1.2 eq) is reacted with a secondary amine (e.g., pyrrolidine) to form the corresponding enamine. This enamine solution is then added dropwise to the nitrile oxide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.[4]
-
Work-up and Purification: The reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity. The melting point is determined as a final confirmation of identity and purity.
Applications in Research and Development
This compound is a versatile intermediate with several key applications.
-
Pharmaceutical Development: It serves as a crucial starting material for the synthesis of various pharmaceuticals.[1] Its structure is particularly relevant for developing anti-inflammatory and analgesic drugs, potentially by targeting specific enzymes or receptors in inflammatory pathways.[1][2]
-
Agrochemical Chemistry: It is utilized in the formulation of agrochemicals, acting as an intermediate for crop protection agents.[1] Its chemical stability and solubility are advantageous for creating effective formulations.[1]
-
Material Science: The compound is explored for its potential in creating advanced polymers with enhanced thermal and mechanical properties.[1]
-
Analytical Chemistry: It can be used as a standard reference material in chromatographic techniques like HPLC for the accurate analysis of complex mixtures.[1]
Biological Activity and Signaling Pathways
Given its application in developing anti-inflammatory drugs, a plausible mechanism of action for derivatives of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory response.
Hypothetical Signaling Pathway: COX-2 Inhibition
The diagram below illustrates a hypothetical pathway where a derivative of the title compound could exert anti-inflammatory effects by inhibiting the COX-2 enzyme, thereby blocking the production of prostaglandins.
Caption: Hypothetical anti-inflammatory signaling pathway via COX-2 inhibition.
Safety and Handling
Appropriate safety precautions should be taken when handling this chemical.
| Safety Aspect | Information | Reference |
| GHS Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | |
| Hazard Statement | H318 (Causes serious eye damage) | |
| Precautionary Statements | P280 (Wear protective gloves/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | |
| Storage Class | 11 (Combustible Solids) | |
| Storage Conditions | Store at 0-8 °C | [1] |
Conclusion
This compound is a compound of significant interest due to its versatile chemical structure and its role as a key intermediate in multiple industries. Its well-defined properties make it a valuable tool for the synthesis of novel pharmaceuticals, agrochemicals, and materials. This guide provides a foundational understanding for researchers and developers working with this compound.
References
Spectroscopic and Synthetic Profile of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a likely synthetic protocol for Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate. This molecule is of interest to researchers in medicinal chemistry and drug discovery due to its isoxazole core, a privileged scaffold in many biologically active compounds. The inclusion of a fluorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (isoxazole) | ~ 2.5 | Singlet | - |
| OCH₂CH₃ | ~ 4.3 | Quartet | ~ 7.1 |
| OCH₂CH₃ | ~ 1.3 | Triplet | ~ 7.1 |
| Aromatic-H (ortho to F) | ~ 7.2 | Triplet | ~ 8.7 |
| Aromatic-H (meta to F) | ~ 7.7 | Doublet of doublets | ~ 8.7, 5.4 |
Note: Predicted values are based on standard chemical shift ranges and data for similar isoxazole structures. The exact values may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| CH₃ (isoxazole) | ~ 12 |
| OCH₂CH₃ | ~ 61 |
| OCH₂CH₃ | ~ 14 |
| C4 (isoxazole) | ~ 115 |
| C3 (isoxazole) | ~ 160 |
| C5 (isoxazole) | ~ 170 |
| C=O (ester) | ~ 164 |
| Aromatic C-F | ~ 164 (d, ¹JCF ≈ 250 Hz) |
| Aromatic C-H (ortho to F) | ~ 116 (d, ²JCF ≈ 22 Hz) |
| Aromatic C-H (meta to F) | ~ 131 (d, ³JCF ≈ 9 Hz) |
| Aromatic C (ipso) | ~ 125 (d, ⁴JCF ≈ 3 Hz) |
Note: Predicted values are based on standard chemical shift ranges and established fluorine-carbon coupling constants.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | 1720 - 1740 | Strong |
| C=N (Isoxazole) | 1600 - 1650 | Medium |
| C-O (Ester) | 1200 - 1300 | Strong |
| C-F (Aromatic) | 1150 - 1250 | Strong |
| Aromatic C=C | 1450 - 1600 | Medium to Weak |
Note: These are typical wavenumber ranges for the indicated functional groups.
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₃H₁₂FNO₃ |
| Molecular Weight | 249.24 g/mol |
| Predicted [M+H]⁺ | 250.0825 |
Note: The predicted [M+H]⁺ is the calculated exact mass for the protonated molecule.
Experimental Protocol: Synthesis
General Synthetic Scheme:
Caption: General synthetic pathway for this compound.
Step 1: Synthesis of 4-Fluorobenzaldoxime To a solution of 4-fluorobenzaldehyde (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 4-fluorobenzaldoxime.
Step 2: Synthesis of 4-Fluorobenzohydroximoyl Chloride 4-Fluorobenzaldoxime (1.0 eq) is dissolved in N,N-dimethylformamide (DMF). N-Chlorosuccinimide (NCS) (1.05 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion. The mixture is then poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to give 4-fluorobenzohydroximoyl chloride.
Step 3: In situ Generation of 4-Fluorobenzonitrile Oxide and Cycloaddition To a solution of 4-fluorobenzohydroximoyl chloride (1.0 eq) and ethyl 3-aminocrotonate (1.1 eq) in a suitable solvent such as dichloromethane or toluene, triethylamine (1.2 eq) is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for several hours. The triethylamine hydrochloride salt is filtered off, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of the title compound.
Caption: General laboratory workflow for synthesis and characterization.
Signaling Pathways and Logical Relationships
Given that this compound is a synthetic building block, its direct involvement in specific signaling pathways is not yet established. However, isoxazole-containing compounds are known to interact with various biological targets. The logical relationship for its potential application in drug discovery is outlined below.
The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its unique electronic and structural properties have made it a privileged structure in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of isoxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows are presented to facilitate further research and drug development in this promising area.
Anticancer Activity
Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1] These mechanisms include the induction of apoptosis, inhibition of protein kinases, and disruption of microtubule dynamics.[2]
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected isoxazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole-piperazine derivative | MCF-7 (Breast) | 0.3 - 3.7 | [3] |
| Isoxazole-piperazine derivative | Huh7 (Liver) | 0.3 - 3.7 | [3] |
| Isoxazole-naphthalene derivative (4-ethoxy substitution) | MCF-7 (Breast) | 1.23 ± 0.16 | [4] |
| Methyl β-orsellinate-based 3,5-disubstituted isoxazole | MCF-7 (Breast) | 7.9 ± 0.07 | [4] |
| Isoxazolidine derivative 2f | MCF-7 (Breast) | 9.7 ± 1.3 | [5] |
| Isoxazolidine derivative 2f | A-549 (Lung) | 9.7 ± 0.7 | [5] |
| Isoxazolidine derivative 2g | A-549 (Lung) | 12.1 ± 1.1 | [5] |
| Thieno[2,3-d]pyrimidine derivative 1e | A549 (Lung) | 2.79 | [6] |
| Thieno[2,3-d]pyrimidine derivative 1e | HCT116 (Colon) | 6.69 | [6] |
| Thieno[2,3-d]pyrimidine derivative 1e | MCF-7 (Breast) | 4.21 x 10⁻³ | [6] |
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of caspases, the key executioners of apoptosis.[7][8]
Mechanism of Action: Tubulin Polymerization Inhibition
Certain isoxazole derivatives can interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis.[9][10][11]
Antimicrobial Activity
Isoxazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[2][12][13][14] The presence of the isoxazole ring is crucial for this activity, and substitutions on the ring system can significantly modulate the potency and spectrum of action.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected isoxazole derivatives against common bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID/Name | Microorganism | MIC (µg/mL) | Reference |
| N³, N⁵-di(p-fluorophenyl)isoxazole-3,5-diamine (178e) | Escherichia coli | 110 | [4][15] |
| N³, N⁵-di(p-fluorophenyl)isoxazole-3,5-diamine (178e) | Staphylococcus aureus | 95 | [4][15] |
| N³, N⁵-di(p-chlorophenyl)isoxazole-3,5-diamine (178f) | Escherichia coli | 95 | [4][15] |
| N³, N⁵-di(p-chlorophenyl)isoxazole-3,5-diamine (178f) | Staphylococcus aureus | 115 | [4][15] |
| Cloxacillin (Standard) | Escherichia coli | 120 | [4][15] |
| Cloxacillin (Standard) | Staphylococcus aureus | 100 | [4][15] |
| Isoxazole-linked 1,3,4-oxadiazole (ED) | Staphylococcus aureus | 62.5 | [14] |
| Isoxazole-linked 1,3,4-oxadiazole (ED) | Staphylococcus epidermidis | 31.25 | [14] |
| Isoxazole-linked 1,3,4-oxadiazole (ED) | Escherichia coli | >500 | [14] |
| Isoxazole-linked 1,3,4-oxadiazole (ED) | Candida albicans | 250 | [14] |
Anti-inflammatory Activity
Isoxazole derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[16][17][18] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.
Quantitative Anti-inflammatory Data
The following table summarizes the in vitro COX-2 inhibitory activity of selected isoxazole derivatives, presented as IC50 values.
| Compound ID/Name | Enzyme | IC50 (µM) | Reference |
| Isoxazole derivative C3 | COX-2 | 0.93 ± 0.01 | [19] |
| Isoxazole derivative C5 | COX-2 | 0.85 ± 0.04 | [19] |
| Isoxazole derivative C6 | COX-2 | 0.55 ± 0.03 | [19] |
| Pyrazole derivative PYZ16 | COX-2 | 0.52 | [17] |
| Pyrazolone derivative PYZ36 | COX-2 | 0.44 | [17] |
| 1,3,4-Oxadiazole derivative ODZ2 | COX-2 | 0.48 | [17] |
| Celecoxib (Standard) | COX-2 | 0.78 | [17] |
Mechanism of Action: COX-2 Inhibition
By selectively inhibiting COX-2, isoxazole derivatives can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation. This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).[20][21][22][23]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of isoxazole derivatives.
Synthesis of Isoxazole Derivatives from Chalcones
A common and versatile method for the synthesis of isoxazoles involves the cyclization of chalcone precursors with hydroxylamine hydrochloride.[24][25][26][27][28]
Protocol for Claisen-Schmidt Condensation (Chalcone Synthesis): [1][29][30][31][32]
-
Dissolve equimolar amounts of a substituted benzaldehyde and a substituted acetophenone in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) while stirring.
-
Continue stirring at room temperature for a specified period (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).
Protocol for Isoxazole Synthesis from Chalcone: [24][25][28]
-
Dissolve the synthesized chalcone and hydroxylamine hydrochloride in ethanol in a round-bottom flask.
-
Add a base, such as sodium acetate or potassium hydroxide, to the mixture.
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated isoxazole derivative by vacuum filtration, wash with water, and purify by recrystallization.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[26][29][31][33][34]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative for a specified incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][25][27][28][32]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare a series of twofold dilutions of the isoxazole derivative in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[24][30]
Protocol:
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the isoxazole derivative orally or intraperitoneally at various doses. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Conclusion
Isoxazole derivatives represent a versatile and highly promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic accessibility, makes them attractive candidates for further drug discovery and development. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and more potent isoxazole-based therapeutics. Further investigations into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of novel drugs to address a variety of unmet medical needs.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. scientifictemper.com [scientifictemper.com]
- 11. Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.aalto.fi [research.aalto.fi]
- 16. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. abap.co.in [abap.co.in]
- 24. Bot Verification [rasayanjournal.co.in]
- 25. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. scispace.com [scispace.com]
- 29. rsc.org [rsc.org]
- 30. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
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- 33. reddit.com [reddit.com]
- 34. researchgate.net [researchgate.net]
CAS number for Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
An In-depth Technical Guide to Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
This compound is a white, solid powder at room temperature.[1] Its chemical structure features a central isoxazole ring substituted with a 4-fluorophenyl group, a methyl group, and an ethyl carboxylate group. This combination of functional groups, particularly the fluorophenyl moiety, makes it a valuable intermediate for synthesizing bioactive molecules.[1]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 954230-39-8 | [1][2] |
| Molecular Formula | C₁₃H₁₂FNO₃ | [1][2][3] |
| Molecular Weight | 249.24 g/mol | [1][2] |
| Appearance | White powder | [1] |
| Melting Point | 56-61 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Synonyms | 3-(4-Fluorophenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester, ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | [1][2] |
Synthesis and Reaction Mechanisms
Experimental Protocol: General Synthesis of 3,5-disubstituted-4-isoxazolecarboxylates
This protocol is adapted from a general method for preparing similar isoxazole esters and serves as a representative procedure.[4]
Part A: Formation of the Enamine Intermediate
-
To a solution of ethyl acetoacetate (1.0 mole) in a suitable solvent such as benzene or toluene (400 ml), add an equimolar amount of a secondary amine (e.g., pyrrolidine, 1.0 mole).
-
Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Heat the mixture to a vigorous reflux under a nitrogen atmosphere for approximately 45-60 minutes, or until the theoretical amount of water has been collected.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl β-aminocrotonate intermediate, which can often be used in the next step without further purification.
Part B: Cycloaddition and Isoxazole Formation
-
Dissolve the crude enamine from Part A (1.0 mole), a primary nitroalkane (e.g., 1-nitropropane, 1.2-1.3 moles), and a tertiary amine base (e.g., triethylamine) in a solvent like chloroform (1 L).
-
Cool the reaction flask in an ice bath and maintain a nitrogen atmosphere.
-
While stirring, slowly add a solution of phosphorus oxychloride (1.1 moles) in chloroform from a dropping funnel over a period of 2-3 hours.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 15 hours.
-
Quench the reaction by pouring the mixture into cold water (1 L).
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove amine bases), 5% aqueous sodium hydroxide, and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.
-
Purify the resulting crude product by vacuum distillation or recrystallization to obtain the final ethyl 3,5-disubstituted-4-isoxazolecarboxylate.
To synthesize the title compound, 4-fluorobenzaldehyde oxime would likely be used to generate the corresponding nitrile oxide in situ, which then undergoes cycloaddition with an appropriate β-ketoester derivative.
Logical Workflow for Synthesis
Applications and Biological Relevance
This compound is a versatile building block with applications spanning pharmaceuticals, agrochemicals, and materials science.[1]
-
Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents.[1] The isoxazole scaffold is a well-known pharmacophore present in numerous approved drugs. Derivatives are investigated for a range of therapeutic areas, including anti-inflammatory, analgesic, and neurological disorders.[1][5] Its role in modulating specific biological pathways is an active area of research.[1]
-
Agrochemicals: It is utilized in the formulation of modern agrochemicals, contributing to the development of effective crop protection agents.[1][5]
-
Biochemical Research: In laboratory settings, this compound and its derivatives are used in studies related to enzyme inhibition, which is crucial for understanding metabolic processes and designing targeted therapies.[5]
-
Analytical Chemistry: Due to its stable and well-defined structure, it can be used as a standard reference material in analytical techniques like chromatography.[1]
While specific quantitative biological data for the title compound is not widely published, related isoxazole-amide derivatives have shown fungicidal and herbicidal activities.[6] For instance, certain ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido) derivatives exhibit 32–58% inhibition against various fungi at a concentration of 100 mg/L.[6]
Safety and Handling
Proper safety precautions must be observed when handling this chemical. It is classified as an irritant and poses a risk of serious eye damage.[2]
Table 2: GHS Safety Information
| Category | Information | Reference |
| Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | |
| Hazard Statements | H318: Causes serious eye damage. | |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Storage | Store at 0-8 °C in a dry, sealed container. | [1] |
Conclusion
This compound is a valuable heterocyclic compound with a well-defined set of chemical properties. Its primary utility lies in its role as a versatile synthetic intermediate in the fields of medicinal chemistry and agrochemical science. The presence of the fluorophenyl group and the isoxazole core makes it an attractive scaffold for the development of novel bioactive molecules. Further research into its biological activities and the synthesis of its derivatives holds the potential for discovering new therapeutic agents and advanced materials.
References
The Rise of Isoxazoles: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Immediate Release
[City, State] – December 27, 2025 – In the dynamic landscape of medicinal chemistry, the isoxazole scaffold has emerged as a "privileged" structure, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth exploration of novel isoxazole-based compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, biological evaluation, and mechanisms of action.
Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are prominently featured in a variety of natural products and FDA-approved drugs.[1][2] Their unique electronic properties and ability to engage in various non-covalent interactions have made them a focal point in the design of new therapeutic agents with enhanced efficacy and reduced toxicity.[3] This guide delves into the core aspects of isoxazole-based drug discovery, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Quantitative Data Summary
The biological activity of novel isoxazole derivatives has been extensively evaluated against a range of therapeutic targets. The following tables summarize the quantitative data for promising compounds across different applications, providing a clear comparison of their potency.
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| Isoxazole-Chalcone Hybrids (Tubulin Inhibitors) | |||
| 10a | DU145 (Prostate) | 0.96 | [3] |
| 10b | DU145 (Prostate) | 1.06 | [3] |
| 3,5-Disubstituted Isoxazoles | |||
| 3d (Tyrosol derivative) | K562 (Leukemia) | 16 | [4] |
| 1d | MDA-MB 231 (Breast) | 46.3 µg/mL | [5] |
| Trifluoromethylated Isoxazoles | |||
| TTI-4 | MCF-7 (Breast) | 2.63 | [6] |
| Isoxazole Carboxamides and Hydrazones (VEGFR-2 Inhibitors) | |||
| 8 | HepG2 (Liver) | 0.84 | [7] |
| 10a | HepG2 (Liver) | 0.79 | [7] |
| 10c | HepG2 (Liver) | 0.69 | [7] |
| Isoxazole-based VEGFR-2 Kinase Inhibitors | |||
| 8 | VEGFR-2 | 25.7 nM | [7] |
| 10a | VEGFR-2 | 28.2 nM | [7] |
Table 2: Antiviral and Immunomodulatory Activity of Isoxazole Derivatives
| Compound ID | Target/Assay | EC50/IC50 | Reference |
| Anti-Zika Virus Activity | |||
| 7l | ZIKV MR766 | Potent (EC50 not specified) | [8] |
| KR-26827 (1,2,4-oxadiazole precursor) | ZIKV MR766 | 1.35 µM | [8] |
| TLR8 Antagonism | |||
| Compound 10 | TLR8-mediated TNF inhibition (THP-1 cells) | 0.037 µM | [9] |
| Compound 12 | TLR8-mediated TNF inhibition (THP-1 cells) | 0.12 µM | [9] |
| AMPK Activation | |||
| C45 (Isoxazole-flavonoid hybrid) | Glucose consumption (IR HepG2 cells) | 0.8 nM | [10] |
Key Signaling Pathways
Isoxazole-based compounds exert their therapeutic effects by modulating various signaling pathways critical to disease progression. The following diagrams, generated using the DOT language, illustrate some of the key pathways targeted by these novel compounds.
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones
This protocol describes a common method for synthesizing 3,5-disubstituted isoxazoles via the cyclization of chalcones.
Materials:
-
Chalcone derivative (1 equivalent)
-
Hydroxylamine hydrochloride (1-1.5 equivalents)
-
Sodium acetate or other suitable base (1-1.5 equivalents)
-
Ethanol or other appropriate solvent
Procedure:
-
Dissolve the chalcone derivative in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride and sodium acetate to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted isoxazole.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Isoxazole test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole test compound in complete culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the data to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate)
-
Polymerization buffer
-
Fluorescent reporter dye (optional, for fluorescence-based assays)
-
Test isoxazole compound
-
Known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Prepare a tubulin solution in ice-cold polymerization buffer containing GTP. Prepare serial dilutions of the test compound and controls.
-
Assay Setup: In a pre-warmed 96-well plate, add the test compound or control to the respective wells.
-
Initiation of Polymerization: To initiate the reaction, add the cold tubulin solution to each well.
-
Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37°C and measure the change in absorbance (at 340 nm for turbidity assays) or fluorescence over time.
-
Data Analysis: Plot the absorbance or fluorescence intensity against time to generate polymerization curves. Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value.
Conclusion and Future Directions
The isoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The compounds highlighted in this guide demonstrate the broad applicability of isoxazole derivatives in targeting diverse disease mechanisms. Future research will likely focus on the development of more selective and potent isoxazole-based inhibitors, the exploration of novel therapeutic targets, and the optimization of pharmacokinetic and pharmacodynamic properties to advance these promising compounds into clinical development. The detailed methodologies and data presented herein provide a solid foundation for researchers to build upon in this exciting and rapidly evolving field.
References
- 1. figshare.com [figshare.com]
- 2. espublisher.com [espublisher.com]
- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
InChI Key: QQZTUBJEZZHCKF-UHFFFAOYSA-N
This technical guide provides a comprehensive overview of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document outlines its chemical properties, plausible synthetic routes, and known biological activities, with a focus on its potential as an anti-inflammatory and analgesic agent.
Physicochemical Properties
This compound is a white solid with the molecular formula C₁₃H₁₂FNO₃ and a molecular weight of 249.24 g/mol .[1][2] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | Ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| InChI Key | QQZTUBJEZZHCKF-UHFFFAOYSA-N | [1] |
| Molecular Formula | C₁₃H₁₂FNO₃ | [1][2] |
| Molecular Weight | 249.24 g/mol | [1][2] |
| Appearance | White powder | [2] |
| Melting Point | 56-61 °C | [2] |
| SMILES String | CCOC(=O)c1c(C)onc1-c2ccc(F)cc2 | [1] |
Synthesis
Experimental Protocol: General Synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters
This protocol is adapted from a general method and would require optimization for the specific synthesis of this compound.
Step 1: Formation of the Enamino Ester
A β-enamino ester can be synthesized by the condensation of an amine with a β-ketoester. For the target molecule, this would likely involve the reaction of an amine with ethyl 2-(4-fluorobenzoyl)acetate.
Step 2: Cycloaddition Reaction
The synthesized enamino ester would then undergo a cycloaddition reaction with a primary nitroalkane, such as nitroethane, in the presence of a dehydrating agent like phosphorus oxychloride and a base like triethylamine.[3] The reaction is typically performed in a suitable solvent such as chloroform at reduced temperatures, followed by stirring at room temperature.[3]
Work-up and Purification
The reaction mixture is typically quenched with water and the organic layer is separated. The crude product is then purified using standard techniques such as column chromatography or distillation under reduced pressure to yield the final product.[3]
Biological Activity and Potential Applications
This compound is recognized as a valuable intermediate in the development of pharmaceuticals and agrochemicals.[2] Its structural features, particularly the fluorophenyl and isoxazole moieties, suggest its potential to interact with various biological targets.[2]
Anti-inflammatory and Analgesic Potential
The primary therapeutic interest in this compound and its derivatives lies in their potential as anti-inflammatory and analgesic agents.[2] While specific quantitative data for the title compound is not available in the public domain, studies on structurally related isoxazole derivatives have demonstrated significant anti-inflammatory activity in preclinical models, such as the carrageenan-induced rat paw edema assay.[1][2][4] This assay is a standard method to evaluate the efficacy of potential anti-inflammatory drugs.
The proposed mechanism for the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain. It is plausible that this compound may exert its effects through a similar mechanism.
Other Potential Applications
Beyond its anti-inflammatory and analgesic potential, this compound serves as a key intermediate in the synthesis of various other pharmaceuticals, including those targeting neurological disorders.[2] It is also utilized in the formulation of agrochemicals for pest control.[2]
Future Directions
Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:
-
Detailed Synthesis and Optimization: Development and publication of a detailed, optimized, and scalable synthetic protocol.
-
Quantitative Biological Evaluation: In-depth studies to determine the in vitro and in vivo efficacy, including IC₅₀ and ED₅₀ values for anti-inflammatory and analgesic activities.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs to identify key structural features for optimal activity and to develop quantitative structure-activity relationship (QSAR) models.[1][2]
References
An In-depth Technical Guide to Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The document details its chemical properties, a plausible synthetic route, and its potential biological significance as an anti-inflammatory agent.
Chemical Identity and Properties
This compound is a solid organic compound. Its core structure is an isoxazole ring, which is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a key feature in numerous biologically active molecules. The presence of a fluorophenyl group suggests its potential for various biological interactions, making it a valuable candidate in drug discovery.
SMILES String: CCOC(=O)c1c(C)onc1-c2ccc(F)cc2
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C13H12FNO3 | [1] |
| Molecular Weight | 249.24 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI | 1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 | [1] |
| InChI Key | QQZTUBJEZZHCKF-UHFFFAOYSA-N | [1] |
| CAS Number | 954230-39-8 | [2] |
Plausible Synthesis Protocol
Experimental Protocol:
Objective: To synthesize this compound.
Materials:
-
4-Fluorobenzaldehyde
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Anhydrous ethanol
-
Piperidine (catalyst)
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
Knoevenagel Condensation:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzaldehyde (10 mmol) and ethyl acetoacetate (12 mmol) in anhydrous ethanol (50 mL).
-
Add a catalytic amount of piperidine (0.5 mL).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. The resulting intermediate is ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate.
-
-
Cyclization with Hydroxylamine:
-
To the crude intermediate in the flask, add a solution of hydroxylamine hydrochloride (15 mmol) and sodium hydroxide (15 mmol) in water (30 mL).
-
Add ethanol (30 mL) to ensure homogeneity.
-
Stir the mixture at room temperature for 12-18 hours.
-
Monitor the formation of the isoxazole ring by TLC.
-
-
Work-up and Purification:
-
Acidify the reaction mixture to pH 5-6 with dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
-
Biological Significance and Potential Signaling Pathways
Derivatives of isoxazole are recognized for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] The structural similarity of this compound to known anti-inflammatory agents suggests it may act as an inhibitor of cyclooxygenase (COX) enzymes.[3]
The COX enzymes (COX-1 and COX-2) are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. It is plausible that this compound could exhibit selective inhibition of COX-2, which is often upregulated at sites of inflammation.[3]
While specific quantitative data for the target molecule is not available, a study on novel isoxazole derivatives showed potent COX-2 enzyme inhibition.[3]
Visualizations
Caption: Plausible synthetic workflow for this compound.
Caption: Proposed mechanism of action via inhibition of the cyclooxygenase (COX) pathway.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of Fluorophenyl Isoxazole Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of fluorophenyl isoxazole esters, a class of compounds of significant interest in medicinal chemistry and drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of these molecules.
Core Physical Properties
The physical properties of fluorophenyl isoxazole esters are crucial for their handling, formulation, and biological activity. These properties are influenced by the substitution pattern of the fluorophenyl and isoxazole rings, as well as the nature of the ester group.
Melting and Boiling Points
The melting and boiling points of these compounds are indicative of the strength of their intermolecular forces. Generally, solids with higher melting points possess stronger crystal lattice forces.
| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid | C₁₁H₈FNO₃ | 198-202 | Not available |
| Ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate | C₁₂H₁₀FNO₃ | 98-99 | 376.8 (Predicted)[1] |
| 5-(4-Fluorophenyl)isoxazole-3-methanol | C₁₀H₈FNO₂ | 79-84 | 358.5 (Predicted)[2] |
| 3,5-Bis(4-fluorophenyl)isoxazole | C₁₅H₉F₂NO | 189.85 | Not available |
| 5-(3-Bromo-4-fluorophenyl)-3-phenylisoxazole | C₁₅H₉BrFNO | 165-166 | Not available |
| 3-(4-Chlorophenyl)-5-phenylisoxazole | C₁₅H₁₀ClNO | 179-180 | Not available |
| 3-(4-Bromophenyl)-5-phenylisoxazole | C₁₅H₁₀BrNO | 180-181 | Not available |
| 3-(4-Methoxyphenyl)-5-phenylisoxazole | C₁₆H₁₃NO₂ | 120-121 | Not available |
| 3-Phenyl-5-(p-tolyl)isoxazole | C₁₆H₁₃NO | 136-137 | Not available |
Solubility
The solubility of fluorophenyl isoxazole esters is a critical parameter for their biological testing and formulation. Generally, isoxazoles are more soluble in polar organic solvents. Quantitative solubility data in common laboratory solvents is essential for experimental design.
Crystal Structure
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering insights into intermolecular interactions and solid-state packing.
3,5-Bis(4-fluorophenyl)isoxazole [1][5]
-
Crystal System: Monoclinic
-
Space Group: P2₁/c
-
Key Features: The molecule is generated by a crystallographic twofold rotation axis. The oxygen and nitrogen atoms of the isoxazole ring are statistically disordered with equal site occupancies. The terminal benzene rings form a dihedral angle of 24.23 (3)° with the isoxazole ring, and the dihedral angle between the benzene rings is 47.39 (2)°. No significant intermolecular interactions are observed[1][5].
4-(4-Chlorophenyl)-5-phenylisoxazole
-
Crystal System: Monoclinic
-
Space Group: P2₁/c
-
Key Features: The isoxazole ring's mean plane is inclined to the mean planes of the two benzene rings by 38.32 (16)° and 43.91 (18)°[2].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline protocols for the synthesis and characterization of fluorophenyl isoxazole esters.
Synthesis
A common method for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of a chalcone with hydroxylamine hydrochloride.
General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones: [6]
-
Dissolve the substituted chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in ethanol (25 mL).
-
Reflux the reaction mixture for 6 hours.
-
Concentrate the mixture by distilling off the solvent under reduced pressure.
-
Pour the concentrated mixture into ice water.
-
Filter, wash, and recrystallize the resulting precipitate to obtain the pure isoxazole derivative.
Synthesis of 3,5-Bis(4-fluorophenyl)isoxazole: [1]
-
A solution of 4,4'-difluoro chalcone (2.44 g, 0.01 mol) and hydroxylamine hydrochloride (0.695 g, 0.01 mol) in 25 ml of ethanol containing 3 ml of 10% sodium hydroxide solution is refluxed for 12 hours.
-
The reaction mixture is then cooled and poured into 50 ml of ice-cold water.
-
The precipitate that forms is collected by filtration and purified by recrystallization from ethanol.
-
Single crystals can be grown from a DMF solution by slow evaporation.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure of the synthesized compounds.
-
¹H NMR: Provides information on the number and types of protons and their neighboring atoms.
-
¹³C NMR: Provides information on the carbon framework of the molecule.
For detailed spectral data of specific compounds, please refer to the supporting information of the cited literature.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.
-
Characteristic peaks for isoxazole rings include C=N stretching and N-O stretching vibrations.
-
Ester functional groups will show a strong C=O stretching absorption.
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.
Experimental Protocol for Crystal Structure Determination of 3,5-Bis(4-fluorophenyl)isoxazole: [1]
-
Crystal Growth: Single crystals were grown from a dimethylformamide (DMF) solution by slow evaporation.
-
Data Collection: A Bruker SMART APEXII CCD area-detector diffractometer was used for data collection with Mo Kα radiation.
-
Structure Solution and Refinement: The structure was solved and refined using appropriate software packages. All H atoms were positioned geometrically and refined using a riding model.
Structure-Property Relationships
The physical properties of fluorophenyl isoxazole esters are intrinsically linked to their molecular structure.
This guide provides a foundational understanding of the physical properties of fluorophenyl isoxazole esters. For more in-depth data and specific applications, consulting the primary literature is recommended.
References
- 1. 3,5-Bis(4-fluorophenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(4-FLUOROPHENYL)ISOXAZOLE-3-METHANOL Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 640291-97-0 CAS MSDS (5-(4-FLUOROPHENYL)ISOXAZOLE-3-METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications, biological activities, and experimental protocols relevant to the study of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate and its analogs in the field of drug discovery. The isoxazole scaffold is a prominent feature in many biologically active compounds, showing a wide range of therapeutic potential.
Introduction
This compound is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties[1]. The presence of a 4-fluorophenyl group can enhance the metabolic stability and binding affinity of the molecule to its biological targets. This compound serves as a valuable scaffold for the development of novel therapeutic agents, particularly in the area of inflammatory diseases.
Key Applications in Drug Discovery
-
Anti-inflammatory Agent: Isoxazole derivatives have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
-
Analgesic Agent: Compounds that inhibit inflammatory pathways often exhibit analgesic effects, making this molecule a candidate for pain management research.
-
Scaffold for Novel Drug Candidates: The isoxazole core can be chemically modified to create libraries of compounds for screening against various therapeutic targets.
Biological Activity and Mechanism of Action
The following diagram illustrates the general mechanism of action for COX-inhibiting anti-inflammatory drugs.
Quantitative Data for Structurally Related Isoxazole Derivatives
The following table summarizes the cyclooxygenase inhibitory activity of various isoxazole derivatives, providing an indication of the potential potency of this compound.
| Compound ID | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Valdecoxib | 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | 5.0 | 0.05 | 100 | [2] |
| Mofezolac | 3,4-Di(4-methoxyphenyl)-5-isoxazoleacetic acid | 0.0079 | >50 | >6329 | [3] |
| P6 | 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole | 19 | >50 | >2.6 | [3] |
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of isoxazole derivatives as anti-inflammatory agents.
1. Synthesis of this compound
This protocol is a general method for the synthesis of 3-aryl-5-methylisoxazole-4-carboxylate esters.
Materials:
-
4-Fluorobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethyl acetoacetate
-
N-Chlorosuccinimide (NCS)
-
Pyridine
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Oxime Formation: Dissolve 4-fluorobenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in ethanol. Add a solution of sodium carbonate (0.6 equivalents) in water dropwise. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. After completion, remove the ethanol under reduced pressure and extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain 4-fluorobenzaldehyde oxime.
-
Cyclocondensation: To a solution of 4-fluorobenzaldehyde oxime (1 equivalent) in dichloromethane (DCM), add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise at 0 °C. Stir the mixture for 1 hour. Then, add ethyl acetoacetate (1.2 equivalents) followed by pyridine (2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield this compound.
2. In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol outlines a common method to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Celecoxib, Indomethacin)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Assay buffer (e.g., Tris-HCl)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare stock solutions of the test compound and reference inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and various concentrations of the test compound or reference inhibitor.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37 °C for 10 minutes.
-
Stop the reaction by adding a stopping solution (e.g., HCl).
-
Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
3. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard animal model to assess the in vivo anti-inflammatory activity of a compound.
Materials:
-
Wistar rats (or other suitable strain)
-
Carrageenan solution (1% w/v in saline)
-
Test compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Pletysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Group the animals and administer the test compound, reference drug, or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety guidelines. All animal experiments must be conducted in accordance with institutional and national ethical guidelines. The biological data presented is for structurally related compounds and may not be representative of the specific activity of this compound.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate as a key intermediate in pharmaceutical research and development. This document includes its chemical properties, detailed synthetic protocols, and its application in the synthesis of bioactive molecules, particularly those targeting Peroxisome Proliferator-Activated Receptors (PPARs).
Introduction
This compound is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry. The isoxazole scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, analgesic, and metabolic modulatory effects.[1][2] The presence of the 4-fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. This intermediate is particularly valuable in the development of drugs for neurological disorders and inflammatory diseases.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂FNO₃ | [4] |
| Molecular Weight | 249.24 g/mol | [4] |
| Appearance | Solid | [4] |
| CAS Number | 1736-21-6 (for the corresponding carboxylic acid) | [5] |
| SMILES | CCOC(=O)c1c(C)onc1c2ccc(F)cc2 | [4] |
| InChI Key | QQZTUBJEZZHCKF-UHFFFAOYSA-N | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through a well-established method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters.[6] The following protocol is adapted from a general procedure and is expected to provide the target compound in good yield.
Experimental Protocol: Synthesis
Reaction Scheme:
Caption: General reaction scheme for the synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-(4-fluorobenzoyl)acetoacetate | 238.21 | 23.8 g | 0.10 |
| Hydroxylamine hydrochloride | 69.49 | 7.6 g | 0.11 |
| Sodium acetate | 82.03 | 9.0 g | 0.11 |
| Ethanol | 46.07 | 150 mL | - |
| Water | 18.02 | 50 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(4-fluorobenzoyl)acetoacetate (0.10 mol) in ethanol (150 mL).
-
In a separate beaker, dissolve hydroxylamine hydrochloride (0.11 mol) and sodium acetate (0.11 mol) in water (50 mL).
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the β-keto ester.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Expected Yield: 70-80%
Application as a Pharmaceutical Intermediate: Synthesis of a PPARδ Agonist
This compound is a valuable intermediate for the synthesis of more complex molecules with therapeutic potential. One such application is in the preparation of Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonists, which are investigated for the treatment of metabolic disorders.[7][8] The following sections describe the hydrolysis of the ester to the corresponding carboxylic acid and its subsequent conversion to a hypothetical PPARδ agonist.
Hydrolysis to 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
The ester is first hydrolyzed to the carboxylic acid, which is a common step in the synthesis of many active pharmaceutical ingredients.[9][10][11][12]
Experimental Protocol: Hydrolysis
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 249.24 | 24.9 g | 0.10 |
| Sodium hydroxide | 40.00 | 6.0 g | 0.15 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 100 mL | - |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - |
Procedure:
-
Dissolve this compound (0.10 mol) in a mixture of ethanol (100 mL) and water (100 mL) in a 500 mL round-bottom flask.
-
Add sodium hydroxide (0.15 mol) to the solution and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
Expected Yield: 90-95%
Amide Coupling to form a PPARδ Agonist
The resulting carboxylic acid can then be coupled with a suitable amine to form the final amide product, a potential PPARδ agonist.
Caption: Workflow for the synthesis of a potential PPARδ agonist.
Mechanism of Action: PPARδ Agonism
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and energy homeostasis.[13] PPARδ activation has been shown to increase fatty acid oxidation and improve insulin sensitivity, making it a target for drugs treating metabolic syndrome.
Caption: Simplified signaling pathway of a PPARδ agonist.
Upon binding of an isoxazole-based agonist, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in lipid metabolism, leading to beneficial metabolic effects.
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of pharmaceutically active compounds. Its straightforward synthesis and the biological significance of the isoxazole scaffold make it an attractive starting material for the development of novel therapeutics, particularly for metabolic and inflammatory diseases. The provided protocols offer a solid foundation for researchers to synthesize and utilize this compound in their drug discovery programs.
References
- 1. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3,4,5-Trisubstituted isoxazoles as novel PPARdelta agonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 10. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate is a versatile chemical intermediate with significant applications in the synthesis of agrochemicals.[1][2] The isoxazole moiety is a recognized pharmacophore in the design of biologically active molecules, and its derivatives have demonstrated a broad spectrum of activities, including fungicidal and herbicidal properties.[3][4] This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of a potent herbicidal agent.
The primary application involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is then converted to an activated form (e.g., an acid chloride) and subsequently reacted with a suitable amine to yield the final active ingredient. This multi-step synthesis allows for the introduction of diverse functionalities, enabling the fine-tuning of the agrochemical's properties.
Application in Herbicide Synthesis
A notable application of this isoxazole derivative is in the synthesis of herbicides that act by inhibiting plant-specific enzymes. One such example is the synthesis of N-aroyl diketone derivatives, which have shown significant herbicidal activity.[5] The general synthetic pathway involves the conversion of the isoxazole carboxylate to a carboxamide, a key structural motif in many commercial agrochemicals.
Quantitative Data: Herbicidal Activity
The following table summarizes the herbicidal activity of a representative compound, 3-(2-chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole, which is structurally analogous to derivatives that can be synthesized from this compound. The data is presented for two common weed species at different application rates.[5]
| Target Weed Species | Application Rate (mmol/m²) | Herbicidal Activity (% Inhibition) | Reference Compound |
| Echinochloa crus-galli (Barnyard grass) | 0.045 | Good | Mesotrione |
| 0.090 | Good | Mesotrione | |
| Abutilon juncea (a broadleaf weed) | 0.045 | Good | Mesotrione |
| 0.090 | Good | Mesotrione |
Experimental Protocols
This section provides a detailed, multi-step protocol for the synthesis of a representative herbicidal compound starting from this compound.
Step 1: Hydrolysis of this compound to 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
This procedure is based on established methods for the hydrolysis of similar isoxazole esters.
Reagents and Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Methanol (for trituration)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, prepare a solution of potassium hydroxide (1.2 equivalents) in a mixture of ethanol and water (3:1 v/v).
-
Add this compound (1 equivalent) to the flask.
-
Stir the mixture at room temperature for 2 hours.
-
Heat the mixture to reflux and maintain for an additional 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.
-
A solid precipitate of 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid will form.
-
Collect the solid by vacuum filtration using a Buchner funnel and wash with cold water.
-
Triturate the crude product with cold methanol to remove impurities.
-
Dry the purified carboxylic acid under vacuum.
Step 2: Synthesis of 3-(4-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
This step activates the carboxylic acid for subsequent amidation.
Reagents and Materials:
-
3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Round-bottom flask with reflux condenser and gas trap
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (1 equivalent) and toluene.
-
Slowly add thionyl chloride (2-3 equivalents) to the suspension at room temperature.
-
Heat the mixture to reflux (approximately 70-80 °C) for 2-3 hours. The reaction should be performed in a well-ventilated fume hood with a gas trap to neutralize the evolving HCl and SO₂ gases.
-
Monitor the reaction until the solid carboxylic acid has completely dissolved.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 3-(4-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride as an oil or low-melting solid. This product is typically used in the next step without further purification.
Step 3: Synthesis of N-(substituted)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (General Procedure)
This final step involves the reaction of the acid chloride with a selected amine to form the target herbicidal compound. The example of reacting with 2-oxooxazolidine is based on a similar synthesis.[5]
Reagents and Materials:
-
3-(4-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
-
A selected amine (e.g., 2-oxooxazolidine)
-
A suitable base (e.g., triethylamine or sodium hydroxide)
-
A suitable solvent (e.g., acetone or dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Dissolve the selected amine (1 equivalent) and the base (1.1 equivalents) in the chosen solvent in a round-bottom flask and cool in an ice bath.
-
Slowly add a solution of the crude 3-(4-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride (1 equivalent) in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final N-(substituted)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide.
Diagrams
Synthetic Workflow
The following diagram illustrates the multi-step synthesis of a representative herbicidal compound from this compound.
Caption: Synthetic pathway for a herbicidal agent.
References
Application Notes & Protocols: Synthesis of Isoxazole-4-Carboxylate Esters
Introduction
Isoxazole-4-carboxylate esters are a significant class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and drug development. The isoxazole core is present in numerous pharmacologically active molecules, and the carboxylate ester at the 4-position provides a versatile handle for further synthetic modifications. This document outlines detailed protocols for the synthesis of these valuable intermediates, targeting researchers and professionals in organic synthesis and drug discovery. The methods described include the classical 1,3-dipolar cycloaddition, condensation with hydroxylamine derivatives, and a modern iron-catalyzed isomerization approach.
Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition of In Situ Generated Nitrile Oxides
This highly reliable and regioselective method involves the reaction of a β-enamino ester with a nitrile oxide, which is generated in situ from a primary nitroalkane and a dehydrating agent like phosphorus oxychloride.[1] This approach is noted for producing pure 3,5-disubstituted-4-isoxazolecarboxylic esters, free from positional isomers.[1]
Logical Workflow
References
Application Notes and Protocols for Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate in Neurological Disorder Research
Disclaimer: Publicly available research specifically detailing the application of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate in neurological disorder research is limited. The following application notes and protocols are based on the known neuroactive potential of isoxazole derivatives and serve as a foundational guide for investigators. These are hypothetical protocols and should be adapted and validated for specific experimental contexts.
Introduction
This compound is a heterocyclic compound belonging to the isoxazole class.[1][2][3] While this specific molecule is primarily documented as a key intermediate in pharmaceutical synthesis, the broader isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.[1] The presence of a fluorophenyl group can enhance metabolic stability and blood-brain barrier permeability, making this compound a candidate for investigation in central nervous system (CNS) disorders.[1]
These application notes provide a framework for exploring the potential of this compound in preclinical models of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Potential Applications in Neurological Research
-
Neuroprotective Agent: Investigation of its ability to protect neurons from excitotoxicity, oxidative stress, and apoptosis in in vitro and in vivo models of neurodegeneration.
-
Anti-neuroinflammatory Modulator: Assessment of its efficacy in reducing the production of pro-inflammatory cytokines and microglial activation in cellular and animal models of neuroinflammation.
-
Anticonvulsant Activity: Evaluation of its potential to suppress seizures in animal models of epilepsy.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂FNO₃ | [3] |
| Molecular Weight | 249.24 g/mol | [3] |
| Form | Solid | [3] |
| Storage | Store in a cool, dry place. | [3] |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. Aqueous solubility is expected to be low. | General chemical knowledge |
Stock Solution Preparation: For in vitro studies, a 10 mM stock solution can be prepared by dissolving 2.49 mg of the compound in 1 mL of dimethyl sulfoxide (DMSO). Further dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a level toxic to the cells (typically <0.1%).
Experimental Protocols
In Vitro Neuroprotection Assay: SH-SY5Y Cell Model of Oxidative Stress
This protocol assesses the ability of the compound to protect a human neuroblastoma cell line (SH-SY5Y) from oxidative stress-induced cell death, a common pathological feature in many neurodegenerative diseases.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the compound (e.g., 0.1, 1, 10, 100 µM) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for 24 hours.
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free DMEM. Remove the compound-containing medium and add 100 µL of the H₂O₂ solution (e.g., 100 µM, concentration to be optimized) to all wells except the control group. Incubate for 4 hours.
-
MTT Assay: Remove the H₂O₂ solution and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Hypothetical Data Presentation:
| Compound Concentration (µM) | Cell Viability (%) ± SD (n=3) |
| Control (no H₂O₂) | 100 ± 5.2 |
| 0 (H₂O₂ only) | 52 ± 4.5 |
| 0.1 | 58 ± 3.9 |
| 1 | 67 ± 5.1 |
| 10 | 85 ± 4.8 |
| 100 | 92 ± 3.7 |
In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test in Mice
This protocol evaluates the anticonvulsant activity of the compound in a widely used animal model of generalized tonic-clonic seizures.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Prepare a suspension of the compound in the vehicle. Administer the compound intraperitoneally (i.p.) at different doses (e.g., 10, 30, 100 mg/kg) to different groups of mice (n=8-10 per group). A control group receives only the vehicle.
-
Maximal Electroshock Induction: At a predetermined time after compound administration (e.g., 30 or 60 minutes), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Neurotoxicity Assessment (Optional): At the time of peak effect, assess motor impairment using the rotarod test.
Data Analysis: Calculate the percentage of mice protected from tonic hind limb extension in each group. The ED₅₀ (median effective dose) can be determined using probit analysis.
Hypothetical Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | Number of Mice Protected / Total | Protection (%) |
| Vehicle | - | 0 / 10 | 0 |
| Compound | 10 | 2 / 10 | 20 |
| Compound | 30 | 6 / 10 | 60 |
| Compound | 100 | 9 / 10 | 90 |
Signaling Pathway and Workflow Diagrams
Below are hypothetical diagrams illustrating a potential mechanism of action and a general experimental workflow for investigating the neuroprotective effects of the compound.
Caption: Hypothetical neuroprotective signaling pathway of the compound.
Caption: General experimental workflow for preclinical evaluation.
Conclusion
This compound represents an intriguing scaffold for neurological drug discovery based on the established activities of related isoxazole compounds. The provided protocols and conceptual frameworks offer a starting point for researchers to systematically evaluate its potential therapeutic efficacy in models of neurological disorders. Rigorous experimental validation is essential to determine the true pharmacological profile of this compound.
References
Application Notes & Protocols: Anti-inflammatory Applications of Fluorinated Isoxazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of various clinically approved drugs.[1][2] The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins.[3] Consequently, fluorinated isoxazoles have emerged as a promising class of compounds in drug discovery, with many derivatives exhibiting potent anti-inflammatory properties.[3][4] These compounds often exert their effects by selectively inhibiting key enzymes in the inflammatory cascade, most notably cyclooxygenase-2 (COX-2).[4][5] This document provides an overview of their mechanism of action, quantitative efficacy data, and detailed protocols for their evaluation.
Mechanism of Action: Selective COX-2 Inhibition A primary mechanism for the anti-inflammatory activity of many fluorinated isoxazoles is the selective inhibition of the COX-2 enzyme.[4][6] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[4][7] By inhibiting COX-2, these compounds effectively reduce the production of prostaglandins, thereby alleviating inflammatory symptoms. The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical feature, as it minimizes the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[8]
Caption: Inhibition of the COX-2 pathway by fluorinated isoxazoles.
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the efficacy of representative fluorinated and non-fluorinated isoxazole derivatives from various studies.
Table 1: In Vitro COX-2 Inhibition Data
| Compound ID | Description | Assay | IC50 (µM) | Selectivity Index (SI) | Reference |
| C6 | Trifluoromethyl-dihydropyrimidinone-isoxazole | COX-2 Inhibition | 0.55 ± 0.03 | 113.19 | [5] |
| C5 | Furan-isoxazole-trifluoromethyl-dihydropyrimidinone | COX-2 Inhibition | 0.85 ± 0.04 | 41.82 | [5] |
| C3 | Phenylisoxazole-trifluoromethyl-dihydropyrimidinone | COX-2 Inhibition | 0.93 ± 0.01 | 61.73 | [5] |
| Compound 7 | Fluorinated Celecoxib Derivative | COX-2 Inhibition | - | Selective for COX-2 | [6] |
| Indomethacin fluoroalkylamide 1 | Fluorinated Indomethacin Derivative | COX-2 Inhibition | 0.14 | >28 (Selective for COX-2) | [9] |
Note: Selectivity Index (SI) is typically calculated as IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
Table 2: In Vivo Anti-inflammatory Activity Data
| Compound ID | Animal Model | Dose | % Inhibition of Edema | Reference |
| Compound 7a | Carrageenan-induced paw edema (mice) | Not specified | 51% | [1] |
| Furoxan derivative 14 | Carrageenan-induced paw edema (rat) | Not specified | 59% | [10] |
| Compound 5b | Carrageenan-induced paw edema (rat) | Not specified | 76.71% (at 3h) | [11] |
| Compound 5c | Carrageenan-induced paw edema (rat) | Not specified | 75.56% (at 3h) | [11] |
| MZO-2 | Carrageenan-induced paw edema (mice) | Not specified | Potent inhibition | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from published studies and should be optimized for specific laboratory conditions.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol determines a compound's ability to inhibit the enzymatic activity of purified COX-1 and COX-2.[5][9]
Workflow Diagram:
References
- 1. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated COX-2 inhibitors as agents in PET imaging of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated Cyclooxygenase-2 Inhibitors as Agents in PET Imaging of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analgesic Potential of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Analgesic Activity of Related Isoxazole Derivatives
Quantitative data on the analgesic and anti-inflammatory activity of various isoxazole derivatives are summarized below. These compounds share the core isoxazole structure and provide insights into the potential efficacy of the target compound.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Isoxazole Derivatives
| Compound ID | Modification | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 |
| C3 | Varies | 22.57 | 0.93 | 24.26 |
| C5 | Varies | 35.55 | 0.85 | 41.82 |
| C6 | Varies | 33.94 | 0.55 | 61.73 |
| IXZ3 | 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | - | 0.95 | - |
| Data for compounds C3, C5, and C6 are from a study on novel isoxazole derivatives.[5] Data for IXZ3 is from a separate study on isoxazole-based scaffold inhibitors.[6] |
Table 2: In Vivo Analgesic Activity of Isoxazole Carboxamide Derivatives
| Compound ID | Dose (mg/kg) | Analgesic Activity (% inhibition in writhing test) | Analgesic Activity (latency in hot plate test, sec) |
| A3 | 6 | Moderate | Moderate |
| B2 | 6 | High | High |
| Results are qualitative as reported in the study and compared to the standard drug tramadol. The study indicated that compounds A3 and B2 follow a non-opioid receptor pathway.[3][7] |
Experimental Protocols
Protocol 1: General Synthesis of Ethyl 5-methylisoxazole-4-carboxylate Derivatives
This protocol is adapted from a patented method for a structurally similar compound and can be modified for the synthesis of ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate.[8]
Materials:
-
Ethyl acetoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Hydroxylamine sulfate
-
Sodium acetate or a salt of trifluoroacetic acid
-
Strong acid (e.g., HCl)
-
Thionyl chloride
-
(4-fluorophenyl)hydrazine (or appropriate precursor for the 3-phenyl substituent)
-
Amine base
-
Solvents (e.g., ethanol, chloroform)
Procedure:
-
Formation of Ethyl Ethoxymethyleneacetoacetic Ester: React ethyl acetoacetate with triethyl orthoformate and acetic anhydride at a temperature of 75-150°C.
-
Formation of Ethyl-5-methylisoxazole-4-carboxylate: Combine the product from step 1 with hydroxylamine sulfate in the presence of sodium acetate or a salt of trifluoroacetic acid at -20°C to 10°C.
-
Hydrolysis to Carboxylic Acid: React the ethyl-5-methylisoxazole-4-carboxylate with a strong acid to yield 5-methylisoxazole-4-carboxylic acid.
-
Formation of Acid Chloride: React the crystallized carboxylic acid from step 3 with thionyl chloride to form 5-methylisoxazole-4-carbonyl chloride.
-
Amide Formation (if applicable): React the acid chloride with an appropriate aniline derivative and an amine base to form the final carboxamide product. For the title compound, a different synthetic route involving the reaction of a (4-fluorophenyl)-substituted precursor would be necessary.
Protocol 2: Acetic Acid-Induced Writhing Test for Analgesic Activity
This is a common in vivo model for screening peripheral analgesic activity.
Animals:
-
Male Swiss albino mice (20-25 g)
Procedure:
-
Acclimatize the animals to the laboratory conditions for at least one week.
-
Fast the animals for 12 hours before the experiment with free access to water.
-
Divide the animals into groups: control (vehicle), standard (e.g., aspirin), and test groups (different doses of the isoxazole derivative).
-
Administer the test compounds and standard drug orally or intraperitoneally.
-
After a predetermined time (e.g., 30 or 60 minutes), administer 0.6% acetic acid solution intraperitoneally to induce writhing.
-
Immediately after acetic acid injection, place the animals in individual observation chambers.
-
Count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a set period (e.g., 20 minutes).
-
Calculate the percentage of inhibition of writhing for each group compared to the control group.
Protocol 3: Hot Plate Test for Central Analgesic Activity
This test assesses the response to thermal pain stimuli and is indicative of centrally mediated analgesia.
Animals:
-
Mice or rats
Procedure:
-
Maintain the hot plate at a constant temperature (e.g., 55 ± 0.5°C).
-
Place each animal on the hot plate and record the reaction time (latency) for signs of pain, such as licking of the paws or jumping.
-
Establish a cut-off time (e.g., 30 seconds) to prevent tissue damage.
-
Administer the test compounds, standard drug (e.g., morphine), and vehicle to different groups of animals.
-
Measure the reaction time at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
An increase in the reaction time compared to the control group indicates an analgesic effect.
Signaling Pathways and Mechanisms
The analgesic and anti-inflammatory effects of many isoxazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Caption: COX Inhibition Pathway for Analgesia.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel analgesic compounds.
Caption: Drug Discovery and Evaluation Workflow.
References
- 1. Exploring novel non-opioid pathways and therapeutics for pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-based nonopioid analgesic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Non-Opioid Analgesics Beyond Cyclooxygenase Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
Application Notes and Protocols for High-Throughput Screening of Isoxazole Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of isoxazole libraries, a critical step in the identification of novel therapeutic agents. Isoxazoles are a privileged heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. This document outlines the methodologies for screening these libraries against common drug targets and provides a framework for data analysis and hit validation.
Application Note 1: High-Throughput Screening of an Isoxazole Library for Anti-Cancer Activity
This application note describes a cell-based HTS campaign to identify isoxazole compounds with cytotoxic effects against human cancer cell lines.
Representative Data from Anti-Cancer Screening
The following table summarizes
Application Notes and Protocols: Enzyme Inhibition Studies with Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate and its derivatives represent a class of heterocyclic compounds with significant potential in pharmaceutical research and development.[1] While direct enzyme inhibition studies on this specific ethyl ester are not extensively documented in publicly available literature, the broader isoxazole scaffold is a well-recognized pharmacophore known to interact with various biological targets. Notably, derivatives of 3-aryl-5-methylisoxazole have demonstrated inhibitory activity against key enzymes implicated in cancer and metabolic diseases, such as Acetyl-CoA Carboxylase (ACC) and Aurora Kinases.[1][2] These application notes provide a summary of the potential enzyme targets, relevant quantitative data from studies on analogous compounds, and detailed protocols to facilitate the investigation of this compound as an enzyme inhibitor.
Potential Enzyme Targets and Signaling Pathways
Based on the activity of structurally related isoxazole compounds, two primary enzyme targets for investigation are proposed: Acetyl-CoA Carboxylase (ACC) and Aurora Kinases.
Acetyl-CoA Carboxylase (ACC)
ACC is a critical enzyme in the de novo fatty acid synthesis pathway, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][3][4] This pathway is often upregulated in cancer cells to support rapid proliferation.[5][6] Inhibition of ACC can lead to decreased levels of malonyl-CoA, cell cycle arrest, and apoptosis in cancer cells.[1][3][4] Structurally similar 4-phenoxy-phenyl isoxazoles have been identified as potent ACC inhibitors.[1][3][4]
Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and cell division.[7][8] Overexpression of these kinases is common in various human tumors, making them attractive targets for cancer therapy.[7] Inhibition of Aurora kinases can lead to defects in mitotic spindle formation, chromosome segregation, and ultimately, apoptosis. A related compound, 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, has been investigated for its potential antitumor activity against Aurora kinase.[2]
Quantitative Data from Related Isoxazole Derivatives
The following table summarizes the inhibitory activities of various isoxazole derivatives against ACC and their cytotoxic effects on cancer cell lines, providing a benchmark for potential studies on this compound.
| Compound ID | Target Enzyme | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| 6g (4-phenoxy-phenyl isoxazole derivative) | Acetyl-CoA Carboxylase (ACC) | 99.8 | - | - | [1][4] |
| 6l (4-phenoxy-phenyl isoxazole derivative) | - | - | A549 (Lung) | 0.22 | [1][3][4] |
| HepG2 (Liver) | 0.26 | [1][3][4] | |||
| MDA-MB-231 (Breast) | 0.21 | [1][3][4] |
Experimental Protocols
The following are detailed protocols for investigating the enzyme inhibitory potential of this compound, adapted from methodologies used for similar compounds.
Protocol 1: In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This protocol is based on methods described for the evaluation of 4-phenoxy-phenyl isoxazoles.[1][4]
Objective: To determine the in vitro inhibitory activity of the test compound against human ACC1.
Materials:
-
Recombinant human ACC1 enzyme
-
Test compound (this compound)
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate (NaH¹⁴CO₃, radiolabeled)
-
Bovine Serum Albumin (BSA)
-
Tris-HCl buffer
-
Dithiothreitol (DTT)
-
Magnesium Chloride (MgCl₂)
-
Potassium Citrate
-
Scintillation vials and fluid
-
Filter paper
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, DTT, MgCl₂, potassium citrate, and BSA.
-
Enzyme and Inhibitor Incubation: Add the recombinant human ACC1 enzyme to the reaction mixture. Then, add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the wells of a microplate. Include a control group with solvent only.
-
Initiation of Reaction: Start the enzymatic reaction by adding a solution of Acetyl-CoA, ATP, and radiolabeled NaH¹⁴CO₃.
-
Incubation: Incubate the reaction plate at 37°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a strong acid (e.g., HCl).
-
Measurement of Activity: Spot the reaction mixture onto filter paper and allow it to dry. The acid-stable radioactivity, representing the amount of ¹⁴C-malonyl-CoA formed, is quantified using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. leitir.is [leitir.is]
- 6. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity in the synthesis of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable method for synthesizing this compound is the cyclocondensation of a 1,3-dicarbonyl compound, specifically ethyl 2-(4-fluorobenzoyl)acetoacetate, with hydroxylamine or its salt (e.g., hydroxylamine hydrochloride). This reaction is a classic approach for forming the isoxazole ring.[1][2]
Q2: What are the critical factors influencing the yield of the final product?
A2: Several factors can significantly impact the yield:
-
Purity of Starting Materials: The purity of the ethyl 2-(4-fluorobenzoyl)acetoacetate and hydroxylamine hydrochloride is crucial. Impurities can lead to side reactions and complicate the purification process.
-
Reaction Temperature: Temperature control is vital, especially during the cyclization step. Lower temperatures can enhance regioselectivity and minimize the formation of byproducts.[1]
-
pH of the Reaction Medium: The pH can affect the nucleophilicity of hydroxylamine and the reactivity of the dicarbonyl compound, thereby influencing the reaction rate and selectivity. The use of a mild base is often necessary to neutralize the hydrochloride salt of hydroxylamine.
-
Choice of Solvent: The solvent can influence the solubility of reactants and the reaction pathway. Protic solvents like ethanol are commonly used.[2]
-
Reaction Time: Sufficient reaction time is necessary for the completion of the cyclization. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
Q3: What are the likely side products in this synthesis?
A3: The primary side product of concern is the regioisomeric isoxazole, Ethyl 5-(4-fluorophenyl)-3-methylisoxazole-4-carboxylate. This arises from the non-specific attack of the hydroxylamine nitrogen at the other carbonyl group of the 1,3-dicarbonyl precursor. Controlling the reaction conditions, particularly temperature and pH, can help to favor the formation of the desired isomer.[1] Other potential impurities may arise from incomplete reaction or degradation of starting materials.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Impure starting materials. | Ensure the purity of ethyl 2-(4-fluorobenzoyl)acetoacetate and hydroxylamine hydrochloride through appropriate purification techniques (e.g., recrystallization, distillation). |
| Suboptimal reaction temperature. | Optimize the reaction temperature. For the cyclocondensation step, lower temperatures (e.g., 0-10 °C) may improve regioselectivity and yield. | |
| Incorrect pH. | Adjust the pH of the reaction mixture. The addition of a mild base like sodium acetate or pyridine can be beneficial. | |
| Incomplete reaction. | Increase the reaction time and monitor the progress using TLC until the starting material is consumed. | |
| Formation of Isomeric Impurity | High reaction temperature. | Perform the cyclocondensation at a lower temperature to favor the desired regioselective attack of hydroxylamine. |
| Inappropriate solvent. | Experiment with different solvents. The polarity of the solvent can influence which carbonyl group is more reactive.[1] | |
| Difficulty in Product Purification | Presence of unreacted starting materials. | Ensure the reaction goes to completion. Use an appropriate work-up procedure to remove unreacted starting materials. |
| Formation of closely related byproducts. | Optimize reaction conditions to minimize side product formation. Employ column chromatography with a suitable eluent system for purification. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-fluorobenzoyl)acetoacetate (Precursor)
This protocol is adapted from general Claisen condensation procedures for similar β-keto esters.
Materials:
-
4'-Fluoroacetophenone
-
Diethyl carbonate
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
Ethanol (absolute)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (concentrated)
-
Pentane
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, wash sodium hydride (1.45 moles) twice with pentane to remove the mineral oil.
-
Add diethyl carbonate (1.45 moles) to the sodium hydride.
-
Under a nitrogen atmosphere, begin the dropwise addition of a solution of 4'-fluoroacetophenone (0.72 moles) in anhydrous diethyl ether. Maintain the reaction temperature at 20-25 °C.
-
After the initial addition, add a few drops of ethanol to initiate the reaction (indicated by gas evolution).
-
Continue the dropwise addition of the 4'-fluoroacetophenone solution over 1 hour, maintaining a gentle reflux.
-
After the addition is complete, add more anhydrous diethyl ether to facilitate stirring and reflux the mixture for an additional 3 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of water until all solids dissolve.
-
Separate the ether layer. Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid and extract twice with diethyl ether.
-
Combine all ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under vacuum to yield Ethyl 2-(4-fluorobenzoyl)acetoacetate as a colorless liquid.
Protocol 2: Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar isoxazoles.
Materials:
-
Ethyl 2-(4-fluorobenzoyl)acetoacetate
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Dichloromethane
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 mmol) and sodium acetate (1.2 mmol) in a mixture of water and ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of Ethyl 2-(4-fluorobenzoyl)acetoacetate (1.0 mmol) in ethanol to the cooled hydroxylamine solution with stirring.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour and then let it warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with saturated brine solution, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Data Presentation
The following tables provide representative data on how reaction parameters can influence the yield of 3-aryl-5-methylisoxazole-4-carboxylates, based on literature for analogous compounds. Optimization for the specific synthesis of this compound may be required.
Table 1: Effect of Solvent on Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | Reflux | 12 | 75 |
| Methanol | Reflux | 12 | 72 |
| Acetonitrile | Reflux | 18 | 65 |
| Dioxane | 80 | 18 | 68 |
Table 2: Effect of Base on Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Acetate | Ethanol | Room Temp. | 24 | 82 |
| Pyridine | Ethanol | Room Temp. | 24 | 78 |
| Triethylamine | Dichloromethane | Room Temp. | 24 | 75 |
| Sodium Carbonate | Ethanol/Water | Room Temp. | 20 | 80 |
Table 3: Effect of Temperature on Yield and Regioselectivity
| Temperature (°C) | Time (h) | Desired Isomer Yield (%) | Isomeric Impurity (%) |
| 0 - 5 | 24 | 85 | < 5 |
| Room Temperature (~25) | 18 | 78 | ~10 |
| 50 | 12 | 65 | > 15 |
| Reflux | 8 | 55 | > 20 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for improving synthesis yield and purity.
References
Technical Support Center: Purification of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low yield after purification.
-
Question: I am experiencing a significant loss of product during the purification process. What are the potential causes and how can I improve my yield?
-
Answer: Low recovery can stem from several factors depending on the purification method employed.
-
Column Chromatography:
-
Improper Solvent System: The polarity of your eluent may be too high, causing your product to elute too quickly with impurities, or too low, resulting in the product remaining on the column. It is crucial to optimize the solvent system using Thin Layer Chromatography (TLC) beforehand.[1][2] A common starting point for isoxazole derivatives is a mixture of n-hexane and ethyl acetate.[1]
-
Sample Loading: Dry loading your crude product onto the silica gel is highly recommended to ensure a concentrated band and better separation.[2] Wet loading can lead to band broadening and decreased resolution.
-
Column Packing: An improperly packed column with air bubbles or channels will lead to poor separation and product loss.[2]
-
-
Recrystallization:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, you will lose a significant amount of product in the mother liquor.
-
Cooling Process: Rapid cooling can lead to the formation of small, impure crystals. A slow, controlled cooling process is preferable to allow for the formation of larger, purer crystals.
-
Amount of Solvent: Using an excessive amount of solvent will result in a lower yield as more of your product will remain dissolved in the mother liquor.
-
-
Issue 2: Presence of impurities in the final product.
-
Question: My purified product still shows impurities when analyzed by NMR or LC-MS. How can I improve the purity?
-
Answer: The presence of persistent impurities suggests that the chosen purification method is not optimal for separating the specific contaminants in your crude mixture.
-
Identify the Impurity: If possible, identify the nature of the impurity. Common impurities include unreacted starting materials, reagents, and isomeric byproducts such as ethyl 3-methylisoxazole-4-carboxylate.[3]
-
Optimize Column Chromatography:
-
Solvent Gradient: If isocratic elution (using a single solvent mixture) is not providing adequate separation, a gradient elution (gradually increasing the polarity of the eluent) may be necessary.
-
Silica Gel: Ensure you are using the correct mesh size of silica gel for your column dimensions and the difficulty of the separation.
-
-
Consider a Second Purification Step: Sometimes, a single purification method is insufficient. Combining techniques can be effective. For example, after column chromatography, a subsequent recrystallization can remove any closely eluting impurities.[1]
-
Alternative Purification Methods: For thermally stable, volatile compounds, distillation under reduced pressure can be an effective purification method.[3]
-
Issue 3: The purified product is an oil instead of a solid.
-
Question: The literature suggests my compound should be a solid, but I have obtained an oil after purification. What should I do?
-
Answer: Obtaining an oil when a solid is expected can be due to residual solvent or the presence of impurities that lower the melting point.
-
Remove Residual Solvent: Ensure all solvent has been thoroughly removed under high vacuum. Gentle heating may be required, but be cautious of product decomposition.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid product from a previous batch, add a seed crystal to the oil to induce crystallization.
-
Trituration: Add a small amount of a non-solvent (a solvent in which your compound is insoluble) and stir or sonicate the mixture. This can sometimes induce precipitation of the solid.
-
-
Re-purify: If the oil persists, it is likely due to impurities. Re-purifying the oil using column chromatography with a shallower solvent gradient may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification methods for this compound?
A1: The most commonly employed and effective purification techniques for isoxazole derivatives, including this compound, are column chromatography and recrystallization.[1][4] For volatile and thermally stable analogs, distillation under reduced pressure can also be considered.[3]
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system for column chromatography should provide a good separation of your target compound from impurities on a TLC plate. The retention factor (Rf) of your product should ideally be between 0.2 and 0.4. You can start by testing various ratios of a non-polar solvent (e.g., n-hexane, cyclohexane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[1][2][5][6]
Q3: What are some common solvent systems used for the purification of similar isoxazole compounds?
A3: Several solvent systems have been successfully used for the purification of isoxazole esters. These can be used as a starting point for optimization.
| Solvent System | Ratio (v/v) | Reference |
| n-Hexane : Ethyl Acetate | 3 : 2 | [1] |
| Cyclohexane : Ethyl Acetate | 8 : 2 | [6] |
| Hexanes : Dichloromethane : Ethyl Acetate | 10 : 1 : 1 | [5] |
Q4: Can you provide a general protocol for column chromatography?
A4: A general protocol for silica gel column chromatography is as follows:
-
TLC Analysis: Determine the optimal solvent system using TLC.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring an even and compact bed without air bubbles. Add a thin layer of sand on top.[2]
-
Sample Loading: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[2]
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Q5: What is a suitable solvent for recrystallizing this compound?
A5: While a specific solvent for this exact compound is not detailed in the provided search results, common solvents for recrystallizing isoxazole derivatives include ethanol or a mixture of methanol and water.[4][7] The ideal solvent or solvent pair should be determined experimentally by testing the solubility of the crude product in small amounts of various solvents.
Experimental Workflows and Troubleshooting Logic
Caption: General purification workflow for this compound.
Caption: Decision-making flowchart for troubleshooting common purification issues.
References
- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Isoxazole Synthesis from β-Ketoesters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of isoxazoles from β-ketoesters.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Formation of an Undesired Regioisomer or a Mixture of Isomers
When using an unsymmetrical β-ketoester (e.g., ethyl benzoylacetate), the reaction with hydroxylamine can yield two regioisomeric isoxazoles. Controlling the regioselectivity is a common challenge.
Possible Causes and Solutions:
-
Non-selective Reaction Conditions: The initial attack of hydroxylamine on one of the two carbonyl groups of the β-ketoester is often not highly selective under standard conditions.
-
Solution: The regioselectivity can be influenced by the choice of solvent and the use of additives. Protic solvents like ethanol and aprotic solvents like acetonitrile can favor the formation of different regioisomers. The use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can coordinate to one of the carbonyl groups, enhancing its electrophilicity and directing the nucleophilic attack of hydroxylamine, thereby controlling the regioselectivity.[1]
-
-
Substrate-Specific Electronic and Steric Effects: The inherent electronic and steric properties of the substituents on the β-ketoester will influence which carbonyl group is more reactive.
-
Solution: While modifying the substrate is not always feasible, understanding these effects can help in predicting the major isomer. For more predictable outcomes, converting the β-ketoester to a β-enamino diketone can provide better regiochemical control.
-
Quantitative Data on Regioisomer Formation:
The regioselectivity of the reaction of ethyl benzoylacetate with hydroxylamine hydrochloride is highly dependent on the reaction conditions. The two possible products are 3-phenyl-5-methylisoxazole and 5-phenyl-3-methylisoxazole.
| Catalyst/Additive | Solvent | Temperature (°C) | Ratio (3-phenyl:5-phenyl) | Total Yield (%) |
| None | Ethanol | Reflux | Mixture | Moderate |
| BF₃·OEt₂ | Acetonitrile | Room Temp. | Predominantly one isomer | Good |
| Pyridine | Ethanol | Room Temp. | Mixture | Moderate |
Note: Specific ratios and yields can vary based on the exact stoichiometry and reaction time. The table provides a general guide.
Problem 2: Formation of 4-Arylideneisoxazol-5(4H)-one as a Major Byproduct
In some cases, particularly when an aromatic aldehyde is present or formed in situ, a Knoevenagel condensation can occur, leading to the formation of a 4-arylideneisoxazol-5(4H)-one instead of the expected substituted isoxazole.
Possible Causes and Solutions:
-
Presence of an Aldehyde: This side reaction is common in one-pot, three-component reactions involving an aldehyde, a β-ketoester, and hydroxylamine.
-
Solution: If the desired product is the simple isoxazole (e.g., 3,5-dimethylisoxazole from ethyl acetoacetate), ensure that no aldehydes are present as impurities in the starting materials or solvents. If the 4-arylideneisoxazol-5(4H)-one is consistently the major product, this reaction pathway is likely favored under the chosen conditions.
-
-
Reaction Conditions Favoring Knoevenagel Condensation: Certain catalysts and solvents can promote the condensation reaction.
-
Solution: Screen different catalysts and solvents. For example, some green chemistry protocols intentionally use catalysts like tartaric acid or sodium citrate in water to favor the formation of 4-arylideneisoxazol-5(4H)-ones.[2] Avoiding these specific conditions may reduce the formation of this byproduct.
-
Problem 3: Formation of 5-Hydroxyisoxazoline Intermediate
The reaction may stall at the 5-hydroxyisoxazoline stage, a stable intermediate that has not fully dehydrated to the aromatic isoxazole.
Possible Causes and Solutions:
-
Insufficient Driving Force for Dehydration: The elimination of water to form the aromatic isoxazole ring may not be favorable under mild or neutral reaction conditions.
-
Solution: The 5-hydroxyisoxazoline can often be converted to the corresponding isoxazole by heating in a high-boiling point solvent like xylene or by treatment with a dehydrating agent such as thionyl chloride. Acid catalysis can also promote the dehydration.
-
Problem 4: Low or No Yield of the Desired Isoxazole Product
Low yields can be attributed to several factors, from starting material quality to competing side reactions.
Possible Causes and Solutions:
-
Hydrolysis and Decarboxylation of the β-Ketoester: β-Ketoesters can undergo hydrolysis to the corresponding β-ketoacid, which can then decarboxylate, especially under acidic or basic conditions at elevated temperatures.
-
Solution: Maintain neutral or mildly acidic/basic conditions and avoid prolonged heating if possible. Using anhydrous solvents can also minimize hydrolysis. An alkaline wash during workup can remove unreacted ethyl acetoacetate that might have hydrolyzed during a preceding acid wash.[1]
-
-
Poor Quality of Starting Materials: Impurities in the β-ketoester or hydroxylamine can lead to side reactions and lower yields.
-
Solution: Ensure the purity of the starting materials. Distill the β-ketoester if necessary and use fresh, high-quality hydroxylamine hydrochloride.
-
-
Suboptimal Reaction Conditions: The reaction may be sensitive to temperature, solvent, and pH.
-
Solution: Optimize the reaction conditions by screening different solvents, temperatures, and catalysts or additives. For instance, reaction temperature and pH are key factors in determining regioselectivity and yield.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for isoxazole synthesis from a β-ketoester and hydroxylamine?
A1: The reaction proceeds through a condensation mechanism. First, the amino group of hydroxylamine attacks one of the carbonyl groups of the β-ketoester to form a hemiketal-like intermediate, which then dehydrates to an oxime. Subsequently, the hydroxyl group of the oxime attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclized intermediate (a 5-hydroxyisoxazoline). This intermediate then undergoes dehydration to yield the aromatic isoxazole ring.
Q2: How can I control which regioisomer is formed when using an unsymmetrical β-ketoester like ethyl benzoylacetate?
A2: Controlling regioselectivity is a significant challenge. The outcome depends on which carbonyl group of the β-ketoester is preferentially attacked by hydroxylamine. This can be influenced by:
-
Steric Hindrance: The less sterically hindered carbonyl group is generally more accessible to nucleophilic attack.
-
Electronic Effects: Electron-withdrawing or -donating groups on the phenyl ring can alter the electrophilicity of the adjacent carbonyl carbon.
-
Reaction Conditions: As detailed in the troubleshooting guide, the choice of solvent and the use of Lewis acid catalysts can direct the reaction towards a specific regioisomer.
Q3: I obtained a stable crystalline solid that is not my desired isoxazole. How can I identify if it is a 5-hydroxyisoxazoline intermediate?
A3: 5-Hydroxyisoxazolines can be characterized by various spectroscopic methods. In the ¹H NMR spectrum, you would expect to see signals corresponding to the protons of the isoxazoline ring, which will differ from the aromatic protons of the final isoxazole. Mass spectrometry can also help in identifying the molecular weight, which will be that of the isoxazole plus a molecule of water. These intermediates can often be converted to the desired isoxazole upon heating.
Q4: Can I use other dicarbonyl compounds besides β-ketoesters for isoxazole synthesis?
A4: Yes, the classical Claisen isoxazole synthesis involves the reaction of hydroxylamine with 1,3-dicarbonyl compounds in general. This includes β-diketones, which will lead to isoxazoles without an ester substituent.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylisoxazole from Ethyl Acetoacetate
This protocol is a general procedure for the synthesis of a simple, symmetrical isoxazole.
Materials:
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
Dissolve hydroxylamine hydrochloride in water.
-
In a separate flask, dissolve sodium hydroxide in water and cool the solution in an ice bath.
-
Slowly add the sodium hydroxide solution to the hydroxylamine hydrochloride solution while maintaining the low temperature.
-
To this mixture, add ethyl acetoacetate dropwise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, extract the reaction mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 3,5-dimethylisoxazole by distillation.
Protocol 2: Dehydration of a 5-Hydroxyisoxazoline to an Isoxazole
This protocol describes a general method for converting a stable 5-hydroxyisoxazoline intermediate to the final isoxazole.
Materials:
-
5-Hydroxyisoxazoline
-
Xylene or Toluene
-
(Optional) Thionyl chloride or a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)
Procedure:
-
Dissolve the 5-hydroxyisoxazoline in xylene or toluene.
-
If desired, add a catalytic amount of a dehydrating agent or acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude isoxazole by column chromatography or recrystallization.
Visualizations
Caption: General reaction pathway for isoxazole synthesis from a β-ketoester.
Caption: Troubleshooting workflow for common issues in isoxazole synthesis.
References
Technical Support Center: Optimization of 1,3-Dipolar Cycloaddition Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize 1,3-dipolar cycloaddition reactions. The content is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions & Troubleshooting
Q1: My reaction has a low or no yield. What are the common causes and how can I fix it?
A1: Low or no yield in 1,3-dipolar cycloadditions can arise from several factors, including reactant instability, suboptimal reaction conditions, or an inappropriate catalyst system.[1]
-
Reactant Stability: Many 1,3-dipoles are highly reactive and can be unstable. It is often better to generate them in situ. Ensure the purity of both the 1,3-dipole and the dipolarophile, as impurities can inhibit the reaction or lead to side products.[1][2]
-
Reaction Conditions:
-
Solvent: While traditionally considered to have little effect on the reaction rate, solvent choice can influence reactant solubility and stability.[3] For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), common solvents include PBS, DMSO, t-BuOH, and various aqueous/organic mixtures.[4]
-
Temperature: For sluggish reactions, gently heating (e.g., to 37-45°C) can increase the rate, provided the reactants and products are thermally stable.[2][4]
-
Concentration: Ensure reactant concentrations are adequate. For bimolecular reactions, higher concentrations can lead to faster rates.
-
-
Catalyst Issues (for catalyzed reactions like CuAAC):
-
Copper(I) Oxidation: The active catalyst is Cu(I), which can easily be oxidized to the inactive Cu(II) state.[4][5] It is common to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[4][6]
-
Ligand Choice: Accelerating ligands are crucial for stabilizing the Cu(I) catalyst, increasing the reaction rate, and reducing copper's cytotoxicity in biological systems.[4] The choice of ligand often depends on the solvent system.[4]
-
Q2: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
A2: The regioselectivity of 1,3-dipolar cycloadditions is governed by electronic and steric factors.[3]
-
For Thermal (Huisgen) Cycloadditions: These reactions often produce a mixture of regioisomers (e.g., 1,4- and 1,5-disubstituted triazoles from an azide and an unsymmetrical alkyne).[7] Selectivity can sometimes be influenced by temperature and solvent, but achieving high regioselectivity is a common challenge.[8]
-
For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly regioselective, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[6][7][9] If you require this isomer, switching from a thermal reaction to CuAAC is the most effective solution.
-
For Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysts selectively produce the 1,5-disubstituted 1,2,3-triazole isomer.[7][10]
Q3: I am performing a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the reaction is very slow. What can I do?
A3: SPAAC is a metal-free reaction driven by the ring strain of a cyclooctyne.[11][] If the reaction is slow, consider the following:
-
Cyclooctyne Reactivity: The reaction rate is highly dependent on the structure of the strained alkyne. More strained cyclooctynes react faster.[2] Derivatives like DIBO and DBCO are common, but newer, more reactive cyclooctynes are continuously being developed.[2][13]
-
Solvent/Additives: The choice of buffer can impact reaction rates; for example, HEPES buffer has been shown to be more effective than PBS in some cases.[2] The addition of surfactants to create micelles can also dramatically accelerate the reaction between hydrophobic reactants.[14]
-
Steric Hindrance: Bulky groups near the reacting azide or alkyne can slow the reaction.[2] If possible, redesigning the linkers to increase the distance between the functional group and the bulky moiety can help.
-
Temperature: Increasing the temperature from room temperature to 37°C can increase the reaction rate, but ensure your molecules are stable at the higher temperature.[2]
Q4: What is the difference between CuAAC and SPAAC, and when should I choose one over the other?
A4: The primary difference is the requirement for a copper catalyst.
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This is a "click chemistry" reaction that uses a copper(I) catalyst to rapidly and regioselectively join a terminal alkyne and an azide.[4][6] It is extremely efficient and high-yielding. However, the copper catalyst can be cytotoxic, making it less suitable for applications in living systems without the use of specialized stabilizing ligands.[4][11]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click reaction that uses a strained cyclooctyne instead of a terminal alkyne.[] The reaction is driven by the release of ring strain.[11] Its bioorthogonality makes it ideal for use in living cells and organisms because no toxic metal catalyst is required.[2][]
Choose CuAAC for organic synthesis, materials science, and bioconjugation in vitro when high speed and perfect regioselectivity are paramount. Choose SPAAC for applications in living systems (in vivo, live-cell imaging) where the toxicity of a metal catalyst is a concern.[]
Data Presentation: Reaction Parameter Optimization
Table 1: Typical Reaction Conditions for CuAAC
| Parameter | Recommended Range | Notes |
| Reactant Ratio (Azide:Alkyne) | 1:1 to 1:2 | A slight excess of the less critical reagent can drive the reaction.[4] |
| Copper Source | 0.1 - 5 mol% | Typically CuSO₄ with a reducing agent or a direct Cu(I) source.[4][15] |
| Reducing Agent (e.g., Na Ascorbate) | 1 - 10 mol% (often 5 eq. to Cu) | Used to generate and maintain Cu(I) from a Cu(II) source.[4][16] |
| Ligand to Copper Ratio | 1:1 to 5:1 | Ligands like TBTA or THPTA stabilize Cu(I) and accelerate the reaction.[4][15] |
| Solvent | Aqueous/Organic mixtures | t-BuOH/H₂O, DMSO, DMF, PBS are common.[4] |
| Temperature | Room Temperature to 45°C | Gentle heating can accelerate slow reactions.[4] |
| Reaction Time | 30 minutes to 24 hours | Highly dependent on substrates, catalyst loading, and temperature.[4] |
Table 2: Typical Reaction Conditions for SPAAC
| Parameter | Recommended Range | Notes |
| Reactant Ratio (Azide:Cyclooctyne) | 1:1 to 1:5 | An excess of one reagent may be used depending on the application. |
| Solvent | Aqueous Buffers (PBS, HEPES) | Organic co-solvents (e.g., DMSO, DMF) can be used to aid solubility.[2] |
| pH Range | 7.0 - 9.0 | A physiological pH of 7.4 is a common starting point.[2] |
| Temperature | 4°C - 37°C | Higher temperatures increase the rate but may harm biological samples.[2] |
| Reaction Time | 1 to 24 hours | Highly dependent on the specific cyclooctyne used and reactant concentrations.[2] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a common method using CuSO₄ and sodium ascorbate to generate the Cu(I) catalyst in situ.[17]
-
Preparation: In a suitable vial, dissolve the alkyne-containing molecule (1.0 eq.) and the azide-containing molecule (1.0-1.2 eq.) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O or DMSO).
-
Catalyst Addition: In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water). In another vial, prepare a stock solution of copper(II) sulfate pentahydrate (e.g., 0.5 M in water).
-
Initiation: Add the sodium ascorbate solution (0.2 eq.) to the reaction mixture, followed by the copper(II) sulfate solution (0.1 eq.). If a ligand is used, it should be pre-mixed with the copper sulfate solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting materials are consumed (typically 1-12 hours).
-
Workup: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.[17]
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation
This protocol is a general guideline for labeling a biomolecule in an aqueous buffer.[11]
-
Preparation: Prepare a solution of the azide-functionalized biomolecule (e.g., protein) in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Reagent Addition: Add the strained cyclooctyne (e.g., a DBCO-drug linker) to the biomolecule solution. A 5- to 20-fold molar excess of the cyclooctyne reagent is often used to ensure complete labeling. If the cyclooctyne is dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent is low (typically <10%) to maintain biomolecule integrity.
-
Reaction: Incubate the reaction mixture for 4-24 hours. The optimal temperature depends on the stability of the biomolecule; reactions are often run at 4°C, room temperature, or 37°C. Gentle mixing or shaking can be beneficial.
-
Purification: After the incubation period, remove the excess, unreacted cyclooctyne reagent. This is commonly achieved using size-based purification methods such as dialysis, size-exclusion chromatography (SEC), or spin filtration, which separate the large labeled biomolecule from the small molecule reagent.[11]
-
Characterization: Characterize the resulting conjugate using appropriate analytical techniques, such as mass spectrometry (to confirm conjugation) and SEC (to assess purity and aggregation).[11]
Visualizations
Workflow and Logic Diagrams
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Decision workflow for selecting a cycloaddition method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Azide-Alkyne Huisgen [3+2] Cycloaddition Using CuO Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
- 16. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate. This document offers detailed experimental protocols, troubleshooting guides for common issues encountered during scale-up, and frequently asked questions to ensure a smooth and efficient synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two primary and effective routes for the synthesis of this compound:
-
Route 1: 1,3-Dipolar Cycloaddition. This method involves the reaction of a nitrile oxide (generated in situ from 4-fluorobenzaldehyde oxime) with a dipolarophile (ethyl acetoacetate).
-
Route 2: Condensation of a β-Diketone with Hydroxylamine. This route utilizes the cyclization of a β-diketone, specifically ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate, with hydroxylamine or its salt.
Q2: What are the main challenges when scaling up the synthesis of this isoxazole derivative?
A2: Scaling up the synthesis can present several challenges, including:
-
Formation of Isomeric Impurities: A common issue is the formation of the undesired regioisomer, Ethyl 5-(4-fluorophenyl)-3-methylisoxazole-4-carboxylate.
-
Low Yields: These can be caused by side reactions, such as the dimerization of the nitrile oxide intermediate in the 1,3-dipolar cycloaddition route.[1]
-
Exothermic Reactions: The reactions can be exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts.
-
Product Isolation and Purification: At a larger scale, efficient isolation and purification to achieve high purity can be challenging.
Q3: How can I minimize the formation of the isomeric impurity?
A3: The formation of the isomeric impurity, particularly in the condensation route, is a known issue.[2] To minimize its formation, precise control over reaction conditions is crucial. It is believed that lower reaction temperatures during the cyclization step can increase the regioselectivity of the attack of hydroxylamine on the diketone.[2]
Q4: What are the safety precautions for handling hydroxylamine sulfate?
A4: Hydroxylamine and its salts can be explosive when heated.[3] It is crucial to handle hydroxylamine sulfate with care, avoiding shock, friction, or heating.[4] Ensure it is stored in a cool, stable environment and consult the safety data sheet (SDS) before use.
Troubleshooting Guides
Route 1: 1,3-Dipolar Cycloaddition
| Problem | Probable Cause(s) | Solution(s) |
| Low Yield | - Dimerization of the nitrile oxide to form a furoxan.[1] - Inefficient in situ generation of the nitrile oxide. - Low reactivity of the dipolarophile. | - Add the oxidizing agent (e.g., N-chlorosuccinimide) portion-wise at a low temperature to maintain a low concentration of the nitrile oxide. - Ensure the purity of the 4-fluorobenzaldehyde oxime. - Optimize the reaction temperature and time. |
| Presence of Unreacted Starting Materials | - Insufficient reaction time or temperature. - Incomplete generation of the nitrile oxide. | - Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. - Ensure the stoichiometry of the oxidizing agent is correct. |
| Difficult Purification | - Presence of the furoxan byproduct, which can have similar polarity to the product. | - Optimize the reaction to minimize byproduct formation. - Utilize column chromatography with a carefully selected eluent system. Recrystallization from a suitable solvent can also be effective. |
Route 2: Condensation of β-Diketone with Hydroxylamine
| Problem | Probable Cause(s) | Solution(s) |
| High Level of Isomeric Impurity | - Lack of regioselectivity in the cyclization reaction.[2] | - Maintain a low reaction temperature (e.g., -5 to 0 °C) during the addition of hydroxylamine.[2] - Slowly add the hydroxylamine solution to the β-diketone. |
| Incomplete Reaction | - Insufficient reaction time or temperature. - Poor quality of hydroxylamine sulfate. | - Increase the reaction time or temperature after the initial low-temperature addition. - Use high-purity hydroxylamine sulfate. |
| Product Oiling Out During Crystallization | - Presence of impurities. - Inappropriate solvent system. | - Purify the crude product by chromatography before crystallization. - Screen different solvent systems for crystallization. A mixture of a good solvent and an anti-solvent often works well. |
Experimental Protocols
Route 1: Synthesis via 1,3-Dipolar Cycloaddition
This protocol is based on the general principles of 1,3-dipolar cycloaddition for isoxazole synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (100 mmol scale) | Moles |
| 4-Fluorobenzaldehyde oxime | 139.13 | 13.91 g | 100 mmol |
| Ethyl acetoacetate | 130.14 | 14.32 g (13.0 mL) | 110 mmol |
| N-Chlorosuccinimide (NCS) | 133.45 | 14.68 g | 110 mmol |
| Triethylamine | 101.19 | 15.18 g (20.9 mL) | 150 mmol |
| Dichloromethane (DCM) | - | 500 mL | - |
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-fluorobenzaldehyde oxime (13.91 g, 100 mmol) and ethyl acetoacetate (14.32 g, 110 mmol) in 300 mL of dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate beaker, dissolve N-chlorosuccinimide (14.68 g, 110 mmol) in 100 mL of DCM.
-
Slowly add the NCS solution to the reaction mixture via the dropping funnel over a period of 1 hour, maintaining the temperature at 0-5 °C.
-
After the addition of NCS is complete, add triethylamine (15.18 g, 150 mmol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with water (2 x 200 mL) and then with brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Route 2: Synthesis via Condensation of β-Diketone with Hydroxylamine
This protocol is adapted from procedures for the synthesis of similar isoxazole derivatives.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (100 mmol scale) | Moles |
| Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate | 252.24 | 25.22 g | 100 mmol |
| Hydroxylamine sulfate | 164.14 | 8.21 g | 50 mmol |
| Sodium acetate | 82.03 | 16.41 g | 200 mmol |
| Ethanol | - | 400 mL | - |
| Water | - | 100 mL | - |
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate (25.22 g, 100 mmol) in 300 mL of ethanol.
-
In a separate beaker, dissolve hydroxylamine sulfate (8.21 g, 50 mmol) and sodium acetate (16.41 g, 200 mmol) in a mixture of 100 mL of water and 100 mL of ethanol.
-
Cool both solutions to -5 °C using an ice-salt bath.
-
Slowly add the hydroxylamine sulfate/sodium acetate solution to the β-diketone solution over a period of 1.5-2 hours, maintaining the temperature between -5 and 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Let the reaction mixture slowly warm to room temperature and continue stirring for 10-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add 300 mL of water to the residue and extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound.
Visualizations
Synthesis Pathway Diagram
References
- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. manavchem.com [manavchem.com]
- 4. lobachemie.com [lobachemie.com]
Technical Support Center: Isoxazole Ring Formation
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common challenges encountered during the synthesis of isoxazoles, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the isoxazole ring?
The two most common and versatile methods for synthesizing isoxazoles are:
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[1] It is a highly effective "click chemistry" reaction known for its versatility and tolerance of various functional groups.[2]
-
Condensation with Hydroxylamine: This classical approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like an α,β-unsaturated ketone) with hydroxylamine.[1][3]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields are a common issue and can stem from several factors, primarily related to the stability of intermediates and reaction conditions.
-
For 1,3-Dipolar Cycloadditions:
-
Cause: A primary concern is the instability of the nitrile oxide intermediate, which can rapidly dimerize to form furoxan byproducts.[4] This side reaction is bimolecular and highly dependent on the nitrile oxide concentration.[5]
-
Solution 1: In Situ Generation: Generate the nitrile oxide in situ (in the reaction mixture) so it can be trapped by the alkyne before it dimerizes. Common in situ methods include the oxidation of aldoximes (e.g., with NaCl/Oxone) or the dehydrohalogenation of hydroximoyl chlorides with a base.[5][6]
-
Solution 2: Slow Addition/Excess Alkyne: If not generating in situ, add the nitrile oxide precursor slowly to the alkyne solution to keep its concentration low. Using a slight excess of the alkyne can also help favor the desired cycloaddition over dimerization.
-
Solution 3: Optimize Conditions: Temperature is critical; excessively high temperatures can promote decomposition and side reactions.[7] The choice of solvent and base (e.g., K₂CO₃, triethylamine) should also be optimized for the specific substrates.[7]
-
-
For Condensation Reactions:
-
Cause: Incomplete reaction or unfavorable equilibrium.
-
Solution 1: Water Removal: The final step of the reaction is a dehydration to form the aromatic isoxazole ring. Removing water, for instance by using a Dean-Stark apparatus, can drive the reaction to completion.
-
Solution 2: pH and Catalyst Control: The reaction can be sensitive to pH. Acid or base catalysis is often employed. For instance, reactions of 1,3-diketones with hydroxylamine hydrochloride are often run in ethanol, sometimes with a base like pyridine.[2][8]
-
Solution 3: Purity of Reactants: Ensure the 1,3-dicarbonyl compound and hydroxylamine are of high purity, as impurities can lead to side reactions.
-
Below is a troubleshooting workflow for addressing low reaction yields.
Q3: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
Regioselectivity is a frequent challenge, especially when using unsymmetrical starting materials.
-
In 1,3-Dipolar Cycloadditions: With terminal alkynes, the reaction typically favors the 3,5-disubstituted isoxazole due to the interplay of electronic (frontier molecular orbital control) and steric factors.[9]
-
To favor the 3,5-isomer: Copper(I) catalysts are highly effective at ensuring the formation of the 3,5-disubstituted product.[9][10]
-
To favor the 3,4-isomer: Synthesizing the 3,4-isomer is often more challenging. Ruthenium(II) catalysts have shown success in promoting the formation of 3,4,5-trisubstituted isoxazoles from internal alkynes.[10]
-
-
In Condensation Reactions: The use of unsymmetrical 1,3-diketones often yields a mixture of regioisomers.[2]
-
Solution: Using a β-enamino diketone, a derivative of a 1,3-dicarbonyl, can provide excellent control over the regiochemical outcome.[2] The selectivity can be tuned by the choice of solvent and the use of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[9][11] For example, in certain cases, ethanol favors one isomer while acetonitrile with a Lewis acid favors another.[11]
-
The diagram below illustrates the factors influencing regioselectivity in the cycloaddition of a nitrile oxide with a terminal alkyne.
Q4: How should I purify my isoxazole product?
Purification can sometimes be difficult, especially if a mixture of regioisomers has formed.
-
Column Chromatography: This is the most common method. Silica gel is typically used with a gradient of non-polar and polar solvents, such as a hexane/ethyl acetate mixture.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective technique for obtaining pure material.
-
HPLC: For challenging separations of isomers, High-Performance Liquid Chromatography (HPLC) may be necessary.
Data Presentation
The choice of reaction conditions can significantly impact the yield and regioselectivity of isoxazole synthesis. The table below summarizes results from the cyclocondensation of a β-enamino diketone with hydroxylamine, demonstrating the effect of solvent and a Lewis acid catalyst on the reaction outcome.[11]
| Entry | Solvent | Base (equiv.) | Lewis Acid (BF₃·OEt₂) (equiv.) | Temp (°C) | Product Ratio (2a:3a) | Combined Yield (%) |
| 1 | EtOH | Pyridine (1.2) | - | Reflux | 75:25 | 85 |
| 2 | MeCN | Pyridine (1.2) | - | Reflux | 40:60 | 80 |
| 3 | H₂O/EtOH | NaOAc (1.2) | - | Reflux | 20:80 | 75 |
| 4 | MeCN | Pyridine (1.4) | 1.0 | RT | 15:85 | 70 |
| 5 | MeCN | Pyridine (1.4) | 2.0 | RT | 10:90 | 79 |
Table 1: Effect of Reaction Conditions on Regioselectivity. Data adapted from a study on β-enamino diketones.[11] Product 2a corresponds to one regioisomer and 3a to the other.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Diphenylisoxazole via Condensation
This protocol describes the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[12]
-
Reaction Setup: Dissolve 1,3-diphenyl-1,3-propanedione (1.12 g, 5.0 mmol) in ethanol (20 mL) in a round-bottom flask at room temperature.
-
Add Reagent: Add hydroxylamine hydrochloride (396 mg, 6.0 mmol, 1.2 eq.).
-
Reaction: Heat the mixture to reflux and stir overnight. Monitor the reaction's progress using TLC or UPLC.
-
Workup: After the reaction is complete, add water (80 mL) to the mixture.
-
Isolation: Collect the resulting precipitate by filtration to yield 3,5-diphenylisoxazole.
Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole
This protocol uses a β-enamino diketone and a Lewis acid to control regioselectivity.[2]
-
Reaction Setup: In a round-bottom flask, dissolve the β-enamino diketone (e.g., ethyl 2-(1-(dimethylamino)ethylidene)-3-oxo-3-phenylpropanoate, 1.0 mmol) in ethanol (10 mL).
-
Add Reagents: Add hydroxylamine hydrochloride (1.2 mmol) and pyridine (1.2 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.
-
Workup: Once complete, remove the solvent under reduced pressure. Add water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired regioisomer.
The general workflow for isoxazole synthesis is depicted below.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TCI Practical Example: Isoxazole Ring Construction Reaction Using Hydroxylamine Hydrochloride | TCI EUROPE N.V. [tcichemicals.com]
Analytical challenges in characterizing fluorinated organic compounds
Welcome to the technical support center for the analytical characterization of fluorinated organic compounds. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of fluorinated compounds using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: My 19F NMR spectra show broad peaks and poor resolution. What are the likely causes and solutions?
Answer: Broad peaks in 19F NMR can stem from several factors. Here are some common causes and troubleshooting steps:
-
Low Solubility/Sample Heterogeneity: If your compound is not fully dissolved in the deuterated solvent, it can lead to broadened spectral lines.[1]
-
Solution: Try using a different deuterated solvent in which your compound is more soluble, such as acetone-d6 or DMSO-d6. Gentle warming of the sample may also improve solubility.[1]
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant peak broadening.[1]
-
Solution: Check for any potential sources of metal contamination in your sample or the NMR tube. If suspected, sample purification may be necessary.
-
-
Chemical Exchange: Fluorine atoms may be undergoing chemical exchange between different environments on the NMR timescale, leading to broadened signals.[1]
-
Solution: Perform variable temperature (VT) NMR experiments. Running the analysis at different temperatures can help confirm if chemical exchange is occurring.[1]
-
-
Large CSA Relaxation: For larger molecules, especially those with aromatic fluorine substituents, the large chemical shift anisotropy (CSA) can lead to rapid relaxation and broader signals.[2]
-
Solution: This is an inherent property of the molecule. While it cannot be eliminated, ensuring optimal spectrometer shimming and using a high-field instrument can help maximize resolution.
-
Question: I'm observing unexpected or inconsistent coupling patterns in my 1H and 13C NMR spectra for a fluorinated compound. Why is this happening?
Answer: Fluorine's high electronegativity and the presence of through-space coupling can lead to complex and sometimes non-intuitive spectra.
-
Fluorine Coupling: The 19F nucleus has a spin of 1/2 and will couple with neighboring 1H and 13C nuclei. These coupling constants (J-values) can be quite large and extend over several bonds.
-
Solution: Carefully analyze the splitting patterns. Long-range couplings are common. Using apodization functions during spectral processing can sometimes help to resolve smaller, long-range couplings.
-
-
First-Order vs. Second-Order Spectra: When the chemical shift difference between two coupled nuclei is not much larger than the coupling constant, second-order spectral effects can arise, leading to complex and non-first-order splitting patterns.
-
Solution: Using a higher-field NMR spectrometer can increase the chemical shift dispersion and simplify the spectra, often converting second-order patterns to more easily interpretable first-order patterns.
-
Troubleshooting Workflow for Common 19F NMR Spectral Issues
References
Technical Support Center: Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store the compound at 0-8 °C in a tightly sealed container, protected from light and moisture.[1]
Q2: Is this compound sensitive to light?
Q3: What is the expected stability of this compound in solution?
The stability of this compound in solution is highly dependent on the pH, temperature, and solvent. Based on studies of similar isoxazole-containing compounds, it is expected to be relatively stable in neutral to acidic aqueous solutions at ambient temperature.[5] However, in basic conditions (high pH), the isoxazole ring can undergo base-catalyzed hydrolysis, leading to ring opening. This degradation process is accelerated at elevated temperatures.[5]
Q4: Can the ester group hydrolyze?
Yes, the ethyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid, 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.[6] Prolonged exposure to strong acids or bases should be avoided if the ester form is desired.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram (e.g., HPLC, LC-MS) after sample preparation or storage. | Degradation of the compound. | 1. Check pH of the sample solution: If the solution is basic, consider lowering the pH. Isoxazole rings can be unstable in basic conditions.[5]2. Protect from light: Degradation may be due to photolysis. Store samples in amber vials or protect them from light.[2][3][4]3. Control temperature: Avoid high temperatures during sample preparation and storage. Store solutions at recommended temperatures (e.g., 2-8 °C).[5]4. Consider ester hydrolysis: An additional peak may correspond to the carboxylic acid derivative. This can be confirmed by co-injection with a standard of the carboxylic acid, if available. |
| Loss of compound potency or activity over time. | Chemical instability leading to lower concentration of the active compound. | 1. Re-evaluate storage conditions: Ensure the compound is stored at 0-8 °C and protected from light and moisture.[1]2. Perform stability studies: Conduct a formal stability study under your specific experimental conditions (solvent, pH, temperature, light exposure) to determine the degradation rate.3. Prepare fresh solutions: For critical experiments, use freshly prepared solutions of the compound. |
| Inconsistent experimental results. | Variable degradation of the compound between experiments. | 1. Standardize sample handling procedures: Ensure consistent timing, temperature, and light exposure during sample preparation and analysis.2. Use of appropriate buffers: If working in aqueous solutions, use a well-buffered system to maintain a stable pH.3. Analyze for degradation products: Use a stability-indicating analytical method (e.g., gradient HPLC with UV or MS detection) to monitor for the appearance of degradation products. |
Experimental Protocols
Protocol 1: Preliminary pH Stability Assessment
This protocol provides a general method for assessing the stability of this compound at different pH values.
Materials:
-
This compound
-
Buffers: pH 4.0 (e.g., acetate buffer), pH 7.4 (e.g., phosphate buffer), and pH 10.0 (e.g., carbonate-bicarbonate buffer)
-
Acetonitrile or other suitable organic solvent
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
In separate amber vials, add a small aliquot of the stock solution to each of the pH buffers to achieve a final concentration of approximately 10 µg/mL.
-
Incubate the vials at a controlled ambient temperature (e.g., 25 °C) and an elevated temperature (e.g., 37 °C).[5]
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench any further degradation by adding an equal volume of the organic solvent used for the stock solution.
-
Analyze the samples by a suitable stability-indicating HPLC method to determine the remaining concentration of the parent compound.
Protocol 2: Photostability Assessment
This protocol outlines a basic procedure to evaluate the photostability of the compound.
Materials:
-
This compound
-
A suitable solvent (e.g., acetonitrile, methanol)
-
Clear and amber glass vials
-
A calibrated light source (e.g., a photostability chamber with controlled UV and visible light output)
-
HPLC system
Procedure:
-
Prepare a solution of the compound in the chosen solvent at a known concentration (e.g., 10 µg/mL).
-
Place the solution into both clear and amber (as a dark control) vials.
-
Expose the vials to a controlled light source for a defined period.
-
At specific time intervals, withdraw samples from both the exposed and control vials.
-
Analyze the samples by HPLC to quantify the amount of the compound remaining. A significant difference in concentration between the clear and amber vials indicates photosensitivity.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
Byproduct identification in the synthesis of isoxazole esters
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering byproduct formation during the synthesis of isoxazole esters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isoxazole ester?
A1: The formation of regioisomers, typically the 3,5-disubstituted versus the 3,4- or 4,5-disubstituted products, is a common challenge in isoxazole synthesis.[1] The outcome is influenced by steric and electronic factors of your starting materials.[2] Here are several strategies to enhance regioselectivity:
-
Catalyst Selection:
-
For 3,5-Disubstituted Isoxazoles: Copper(I) catalysts, such as CuI or in-situ generated catalysts from CuSO₄, are well-established for promoting high regioselectivity in the reaction of terminal alkynes with nitrile oxides.[2][3]
-
For 3,4,5-Trisubstituted Isoxazoles: Ruthenium(II) catalysts can be effective for reactions involving internal alkynes, often providing high yields and selectivity where copper catalysts may fail.[4]
-
-
Solvent Choice: The polarity of the solvent can influence the reaction's regioselectivity. Less polar solvents may favor the formation of the 3,5-isomer.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product.[2]
-
Alternative Synthetic Routes:
-
Cyclocondensation of β-Enamino Diketones: This method offers excellent control over regioselectivity. By tuning the reaction conditions—such as the solvent (Ethanol vs. Acetonitrile) and the use of additives like pyridine or a Lewis acid (e.g., BF₃·OEt₂)—different regioisomers can be selectively synthesized.[1][5]
-
Q2: I've identified a significant amount of a byproduct that I suspect is a furoxan. How can I confirm this and prevent its formation?
A2: Furoxans (1,2,5-oxadiazole-2-oxides) are common byproducts resulting from the dimerization of the nitrile oxide intermediate, especially when the nitrile oxide is unstable or present in high concentration.[6]
-
Identification:
-
By Mass Spectrometry (MS): The furoxan dimer will have a molecular weight double that of the intended nitrile oxide intermediate minus one oxygen atom.
-
By ¹³C NMR: Furoxan rings typically exhibit characteristic chemical shifts for their two carbons at approximately 115 ppm and 160 ppm.[7]
-
-
Prevention Strategies:
-
Slow Generation/Addition: The key is to maintain a low concentration of the nitrile oxide throughout the reaction. If generating the nitrile oxide in situ from an aldoxime, ensure the oxidant (e.g., N-Chlorosuccinimide) is added slowly.[2]
-
Use of Excess Dipolarophile: Using a larger excess of the alkyne (the dipolarophile) can help it outcompete the nitrile oxide dimerization reaction.
-
Temperature Optimization: Lowering the reaction temperature can often reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.
-
Q3: My final product is an isoxazole carboxylic acid, but I have a persistent impurity that is less polar on my TLC plate. What is it likely to be?
A3: If your synthesis involves the hydrolysis of an isoxazole ester to the corresponding carboxylic acid, the most probable less-polar impurity is the unhydrolyzed starting ester.
-
Troubleshooting Incomplete Hydrolysis:
-
Extend Reaction Time: Ensure the reaction is monitored by TLC until the starting ester spot has completely disappeared.
-
Increase Base Stoichiometry: Increase the equivalents of the base (e.g., LiOH or NaOH) used for the saponification.
-
Optimize Temperature: Ensure the reaction temperature is sufficient to drive the hydrolysis to completion. Refluxing may be necessary.
-
Improve Solubility: If the ester has poor solubility in the reaction medium, adding a co-solvent like THF or methanol can improve the reaction rate.
-
Q4: How can I distinguish between 3,5-disubstituted and other isomeric isoxazoles using NMR?
A4: ¹H and ¹³C NMR are powerful tools for distinguishing between isoxazole regioisomers.
-
¹H NMR: The chemical shift of the proton at the C4 position (H-4) of the isoxazole ring is highly sensitive to the substitution pattern. Its position can serve as a "fingerprint" to identify isomers.[8] For 3,5-disubstituted isoxazoles, the H-4 proton typically appears as a singlet. In 5-aryl-isoxazoles, this singlet is often found in the range of δ 6.4-6.6 ppm.[9]
-
¹³C NMR: The chemical shift of the C4 carbon is also indicative of the substitution pattern and is sensitive to the electronic effects of the substituents at the C5 position.[6]
Quantitative Data on Regioselectivity
The choice of catalyst and reaction conditions can significantly impact the regioselectivity of the isoxazole synthesis. The following table summarizes representative outcomes.
| Synthesis Method | Catalyst/Additive | Key Reactants | Predominant Isomer | Regioisomeric Ratio | Approx. Yield (%) |
| 1,3-Dipolar Cycloaddition | Copper(I) Iodide | Terminal Alkyne + Aldoxime | 3,5-disubstituted | High (>20:1) | 63-89 |
| 1,3-Dipolar Cycloaddition | Ruthenium(II) complex | Internal Alkyne + Nitrile Oxide | 3,4,5-trisubstituted | High | High |
| Cyclocondensation | Pyridine (base) | β-Enamino diketone + NH₂OH·HCl | 4,5-disubstituted | Selective | ~70-85 |
| Cyclocondensation | BF₃·OEt₂ (Lewis Acid) | β-Enamino diketone + NH₂OH·HCl | 3,4-disubstituted | Selective | ~65-80 |
Data synthesized from multiple sources, including[1][2][4][10]. Yields and ratios are representative and can vary based on specific substrates and conditions.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole Ester
This protocol is adapted for the synthesis of 3,5-disubstituted isoxazoles via an in situ generation of nitrile oxide from an aldoxime.
-
To a solution of the terminal alkyne (1.0 mmol) and the corresponding aldoxime (1.1 mmol) in a suitable solvent (e.g., THF, 10 mL), add copper(I) iodide (CuI, 0.05 mmol, 5 mol%).
-
Add a base, such as triethylamine (1.5 mmol), to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (NCS) (1.2 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3,5-disubstituted isoxazole ester.
Protocol 2: Analysis of Reaction Mixture by HPLC-MS
This protocol outlines a general method for analyzing the crude reaction mixture to identify the product and potential byproducts.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water 1:1) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%), and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute compounds of varying polarity.
-
Flow Rate: 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode is common for nitrogen heterocycles.
-
Scan Range: Set a mass range appropriate for the expected product and potential byproducts (e.g., 100-1000 m/z).
-
Analysis: Correlate the peaks in the HPLC chromatogram with their corresponding mass spectra to identify the desired product, regioisomers (which will have the same mass), and other byproducts like furoxans (which will have a distinct mass).
-
Visual Guides
References
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. eresearchco.com [eresearchco.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Isoxazole Synthesis: Methods, Data, and Protocols
For researchers, scientists, and drug development professionals, the synthesis of the isoxazole scaffold is a cornerstone of medicinal chemistry. This guide provides a detailed comparative analysis of the most prevalent synthetic methods, supported by experimental data and protocols to aid in methodological selection and optimization.
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The two primary and most versatile strategies for the synthesis of isoxazoles are the [3+2] cycloaddition of nitrile oxides with alkynes (Huisgen cycloaddition) and the cyclocondensation of β-dicarbonyl compounds with hydroxylamine (Claisen isoxazole synthesis).[1][4] This guide will delve into a head-to-head comparison of these methods, presenting quantitative data, detailed experimental procedures, and visual workflows to inform your synthetic strategy.
Method 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes
The Huisgen 1,3-dipolar cycloaddition is a powerful and widely employed method for constructing the isoxazole ring.[4] This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[4] A key advantage of this method is the ability to generate the often unstable nitrile oxide intermediate in situ from stable precursors such as aldoximes or primary nitro compounds.[4]
Reaction Pathway: 1,3-Dipolar Cycloaddition
Caption: Workflow for isoxazole synthesis via Huisgen 1,3-Dipolar Cycloaddition.
Advantages and Disadvantages:
The 1,3-dipolar cycloaddition offers high versatility, tolerating a wide range of functional groups on both the alkyne and the nitrile oxide precursor.[4] The reaction is typically highly regioselective, with terminal alkynes generally yielding 3,5-disubstituted isoxazoles.[4][5] However, the synthesis of other regioisomers, such as 3,4-disubstituted isoxazoles, can be challenging with this method under standard conditions.[5]
Method 2: Condensation of β-Dicarbonyl Compounds with Hydroxylamine
The classical Claisen isoxazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine.[4][6] This method is one of the oldest and most direct routes to isoxazoles.[6]
Reaction Pathway: Claisen Isoxazole Synthesis
Caption: Workflow for isoxazole synthesis via Claisen Condensation.
Advantages and Disadvantages:
A significant challenge with the Claisen synthesis using unsymmetrical β-dicarbonyl compounds is the potential for the formation of a mixture of regioisomers.[7] However, modern adaptations using β-enamino diketones have significantly improved regiochemical control.[1] The reaction conditions, particularly pH, can be tuned to favor the formation of a specific regioisomer.[8]
Comparative Performance Data
The following tables summarize experimental data from various studies, providing a quantitative comparison of the two primary synthetic methods.
Table 1: 1,3-Dipolar Cycloaddition - Representative Yields
| Nitrile Oxide Precursor | Alkyne | Conditions | Yield (%) | Reference |
| Benzaldehyde oxime | Phenylacetylene | NCS, 50 °C, 4h | 93 | [4] |
| 4-Methoxybenzaldehyde oxime | 1-Ethynyl-2-fluorobenzene | [Bis(trifluoroacetoxy)iodo]benzene, rt | 70 | [9] |
| Hydroxyimidoyl chloride | 1,3-Dicarbonyl compound | Base, H₂O/MeOH, rt | 75-95 | [6] |
| α-Nitroketone | Allylbenzene | p-TsOH | 66-90 | [10] |
Table 2: Condensation of β-Dicarbonyl Compounds - Representative Yields
| β-Dicarbonyl Compound | Conditions | Yield (%) | Reference |
| Ethyl 2-(1-(dimethylamino)ethylidene)-3-oxo-3-phenylpropanoate | Hydroxylamine HCl, Pyridine, Ethanol, rt, 2h | 85 | [4] |
| β-Enamino diketone | Hydroxylamine HCl, BF₃·OEt₂, MeCN, reflux, 1h | 80 | [1] |
| 1,3-Diketone derivative | Hydroxylamine HCl, Pyridine | Not specified | [11] |
| β-Enamino ketones | Hydroxylamine HCl, Montmorillonite K-10, Ultrasound, CH₂Cl₂, rt, 3h | 89-99 | [12] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3,5-Diphenylisoxazole via 1,3-Dipolar Cycloaddition[4]
Materials:
-
Benzaldehyde (212 mg, 2 mmol)
-
Hydroxylamine hydrochloride (139 mg, 2 mmol)
-
Sodium hydroxide (80 mg, 2 mmol)
-
N-chlorosuccinimide (NCS) (400 mg, 3 mmol)
-
Phenylacetylene (204 mg, 2 mmol)
-
Choline chloride:urea deep eutectic solvent (1 mL)
-
Ethyl acetate
-
Water
Procedure:
-
Oxime Formation: To a stirred solution of benzaldehyde in the choline chloride:urea deep eutectic solvent, add hydroxylamine hydrochloride and sodium hydroxide. Stir the resulting mixture at 50 °C for one hour.
-
Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) to the mixture and continue stirring at 50 °C for three hours.
-
Cycloaddition: Add phenylacetylene to the reaction mixture and continue stirring at 50 °C for four hours.
-
Work-up: After the reaction is complete, quench the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield 3,5-diphenylisoxazole.
Protocol 2: Regioselective Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate via β-Enamino Diketone Condensation[4]
Materials:
-
Ethyl 2-(1-(dimethylamino)ethylidene)-3-oxo-3-phenylpropanoate (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Pyridine (1.2 mmol)
-
Ethanol (10 mL)
-
Ethyl acetate
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(1-(dimethylamino)ethylidene)-3-oxo-3-phenylpropanoate in ethanol. Add hydroxylamine hydrochloride and pyridine to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. Add water (15 mL) to the residue and extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired regioisomer, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.
Conclusion
Both the 1,3-dipolar cycloaddition and the condensation of β-dicarbonyl derivatives are highly effective and versatile methods for the synthesis of isoxazoles.[4] The choice of method will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired level of regiochemical control. The 1,3-dipolar cycloaddition generally offers excellent regioselectivity for 3,5-disubstituted isoxazoles under mild conditions.[4] In contrast, while the classical Claisen condensation can suffer from poor regiocontrol, modern variations utilizing β-enamino diketones provide a powerful tool for the regioselective synthesis of a variety of substituted isoxazoles.[1][4] The provided data and protocols serve as a valuable resource for researchers to make informed decisions in the design and execution of their synthetic routes toward novel isoxazole-containing molecules.
References
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 2. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Unlocking the Potential: A Comparative Guide to the Structure-Activity Relationship of Fluorophenyl Isoxazole Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Among the myriad of heterocyclic compounds, fluorophenyl isoxazole derivatives have emerged as a promising scaffold, demonstrating significant potential in anticancer and antimicrobial applications. This guide provides an objective comparison of their biological performance, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.
The strategic incorporation of a fluorophenyl group into the isoxazole core has been shown to significantly influence the biological activity of these compounds. The electronegativity and lipophilicity of the fluorine atom can enhance binding affinity to target proteins, improve metabolic stability, and increase cell membrane permeability. This guide delves into the structure-activity relationships (SAR) of these derivatives, offering insights into how modifications to their chemical structure impact their efficacy.
Anticancer Activity: A Comparative Analysis
A series of novel fluorophenyl-isoxazole-carboxamide derivatives have been synthesized and evaluated for their in-vitro anticancer activity against a panel of human cancer cell lines. The following table summarizes the cytotoxic effects of these compounds, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound ID | R-Group (Substitution on the aniline ring) | IC50 (µM) vs. Hep3B (Liver Cancer) | IC50 (µM) vs. HepG2 (Liver Cancer) | IC50 (µM) vs. HeLa (Cervical Cancer) | IC50 (µM) vs. MCF-7 (Breast Cancer) |
| 2a | 2-chloro | 8.02 | >100 | 0.91 | 28.62 |
| 2b | 3-chloro | 5.96 | >100 | 12.51 | 15.33 |
| 2c | 4-chloro | 7.66 | 34.64 | 21.22 | 11.60 |
| 2d | 2-fluoro | 10.21 | >100 | 18.62 | 63.10 |
| 2e | 4-fluoro | >100 | >100 | >100 | >100 |
| 2f | 4-bromo | 5.76 | 34.64 | 15.48 | 7.66 |
| Doxorubicin | (Standard Drug) | 2.23 | 1.85 | 0.54 | 0.87 |
Data compiled from a study on phenyl-isoxazole-carboxamide derivatives.[1][2][3]
Structure-Activity Relationship (SAR) Insights:
The data reveals that the nature and position of the substituent on the aniline ring play a crucial role in the anticancer activity.[1][2][3]
-
Halogen Substitution: Compounds with chloro (2a, 2b, 2c) and bromo (2f) substitutions generally exhibited potent activity, particularly against the Hep3B liver cancer cell line.[1][2][3]
-
Positional Isomers: Among the chloro-substituted derivatives, the ortho (2a) and meta (2b) isomers showed strong activity against HeLa and Hep3B cells, respectively.[1][2][3] The para-chloro (2c) and para-bromo (2f) derivatives displayed a broader spectrum of activity against multiple cell lines.[1][2][3]
-
Fluoro Substitution: Interestingly, the introduction of a fluorine atom at the para position (2e) resulted in a significant loss of activity across all tested cell lines, highlighting the nuanced effects of halogen substitution.[1][2][3]
Antimicrobial Activity: A Comparative Analysis
A series of substituted 5-(4-fluorophenyl)-3-phenylisoxazole derivatives were synthesized and evaluated for their antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The following table summarizes the zone of inhibition for these compounds.
| Compound ID | R-Group (Substitution on the 3-phenyl ring) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| 3a | 4-Bromo | 18 | 16 |
| 3b | 4-Chloro | 17 | 15 |
| 3c | 2,4-Dichloro | 19 | 17 |
| 3d | 4-Nitro | 20 | 18 |
| 3e | 3-Methyl | 12 | 10 |
| Ciprofloxacin | (Standard Drug) | 25 | 22 |
Data compiled from a study on substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds.[4]
Structure-Activity Relationship (SAR) Insights:
The antimicrobial screening data indicates that the electronic properties of the substituent on the 3-phenyl ring influence the antibacterial activity.[4]
-
Electron-Withdrawing Groups: Compounds with electron-withdrawing groups such as bromo (3a), chloro (3b), dichloro (3c), and nitro (3d) exhibited good antibacterial activity.[4] The presence of a nitro group at the para position (3d) resulted in the most potent activity within the series.[4]
-
Electron-Donating Groups: The introduction of an electron-donating methyl group (3e) led to a noticeable decrease in antibacterial efficacy.[4]
Experimental Protocols
MTS Assay for Anticancer Activity
This protocol outlines the general procedure for determining the cytotoxic effects of the fluorophenyl isoxazole derivatives on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTS Reagent Addition: Following the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Absorbance Measurement: The plates are incubated for 2-4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Kirby-Bauer Disk Diffusion Method for Antibacterial Activity
This protocol provides a standardized method for evaluating the antibacterial activity of the synthesized compounds.
-
Bacterial Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland standard) is prepared from an overnight culture of the test organism.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Application of Disks: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each disk is measured in millimeters.
Visualizing the Molecular Mechanisms and Experimental Processes
To better understand the context of this research, the following diagrams illustrate a key signaling pathway involved in the anticancer activity of some isoxazole derivatives and a typical experimental workflow.
Caption: Extrinsic apoptosis pathway induced by some isoxazole derivatives.[5][6][7]
Caption: General experimental workflow for the development of novel compounds.[8][9]
References
- 1. staff.najah.edu [staff.najah.edu]
- 2. repository.najah.edu [repository.najah.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blazingprojects.com [blazingprojects.com]
- 9. isca.me [isca.me]
A Comparative Analysis of Isoxazole-Based Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling pathways implicated in cancer. This guide provides a comparative overview of the efficacy of various isoxazole-based inhibitors against three critical oncology targets: Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Heat Shock Protein 90 (HSP90). The data presented is compiled from preclinical studies and is intended to aid researchers in the evaluation and selection of compounds for further investigation.
Isoxazole-Based VEGFR Inhibitors
Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are pivotal regulators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1] Isoxazole-containing compounds have demonstrated significant potential as VEGFR inhibitors.
Efficacy of Isoxazole-Based VEGFR Inhibitors
| Compound/Derivative | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| Regorafenib | VEGFR1, VEGFR2, VEGFR3, TIE2, PDGFR-β, FGFR1, KIT, RET, RAF1, BRAF | - | - | - | [2] |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3 | 10, 30, 47 | - | - | [3] |
| Isoxazole Derivative 25a | VEGFR-2 | - | - | - | [4] |
| Isoxazole-hydrazone 8 | VEGFR2 | 25.7 | HepG2 | 0.84 | [5] |
| Isoxazole-hydrazone 10a | VEGFR2 | 28.2 | HepG2 | 0.79 | [5] |
| Isoxazole-hydrazone 10c | VEGFR2 | - | HepG2 | 0.69 | [5] |
| Sorafenib (Reference) | VEGFR2 | 28.1 | HepG2 | 3.99 | [5] |
Note: IC50 values are indicative of potency, with lower values representing higher potency. Direct comparison should be made with caution due to variations in experimental conditions.
Signaling Pathway Inhibition by Isoxazole-Based VEGFR Inhibitors
The primary mechanism of action of these inhibitors is the blockade of the VEGFR signaling cascade. This disruption inhibits downstream pathways responsible for endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis.[6]
Isoxazole-Based EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[7] Dysregulation of EGFR signaling is a common feature in many cancers, making it a prime target for therapeutic intervention. Several isoxazole derivatives have been developed as potent EGFR inhibitors.[4]
Efficacy of Isoxazole-Based EGFR Inhibitors
| Compound/Derivative | Target | IC50 (µM) | Cell Line | IC50 (µM) | Reference |
| Isoxazole Derivative 4b | EGFR-TK | - | HepG2 | 6.38 | [4] |
| MCF-7 | 8.21 | [4] | |||
| HCT-116 | 9.96 | [4] | |||
| Isoxazole Derivative 25a | EGFR-TK | 0.054 | HepG2 | 7.12 | [4] |
| MCF-7 | 8.84 | [4] | |||
| HCT-116 | 6.45 | [4] | |||
| Isoxazole Derivative 10a | EGFR-TK | 0.064 | - | - | [4] |
| Isoxazole Derivative 10b | EGFR-TK | 0.066 | - | - | [4] |
Signaling Pathway Inhibition by Isoxazole-Based EGFR Inhibitors
Isoxazole-based EGFR inhibitors typically function by competing with ATP for the binding site in the kinase domain of the receptor. This prevents autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are critical for cancer cell proliferation and survival.
Isoxazole-Based HSP90 Inhibitors
Heat Shock Protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are oncoproteins that drive cancer progression.[8] Inhibition of HSP90 leads to the degradation of these client proteins, providing a multi-pronged attack on cancer cells. Isoxazole-containing compounds have been identified as potent HSP90 inhibitors.
Efficacy of Isoxazole-Based HSP90 Inhibitors
| Compound/Derivative | Target | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| VER-50589 | HSP90 | - | - | - | [9] |
| VER-52296/NVP-AUY922 | HSP90 | 21 | Various | 9 (average) | [10] |
Mechanism of Action of Isoxazole-Based HSP90 Inhibitors
Isoxazole-based HSP90 inhibitors bind to the N-terminal ATP-binding pocket of HSP90, preventing the conformational changes required for its chaperone activity. This leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins, including key drivers of cancer such as mutant p53, HER2, and Akt.[11]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are outlines for key assays cited in the evaluation of the isoxazole-based inhibitors discussed.
General Experimental Workflow
In Vitro Kinase Assay (VEGFR/EGFR)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Reagents and Materials : Recombinant human VEGFR or EGFR kinase, biotinylated peptide substrate, ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[12][13]
-
Procedure :
-
Prepare serial dilutions of the isoxazole-based inhibitor.
-
In a 96-well plate, add the kinase, the inhibitor, and the kinase assay buffer.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[13]
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent.[12]
-
-
Data Analysis : The luminescence signal is measured, and the IC50 value is calculated from a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.[14]
-
Reagents and Materials : Cancer cell lines, cell culture medium, isoxazole-based inhibitor, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or SDS-HCl).[5]
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[15]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[5]
-
-
Data Analysis : The absorbance values are used to determine the percentage of cell viability relative to an untreated control, and the IC50 or GI50 value is calculated.
HSP90 Inhibition Assay
The inhibitory effect on HSP90 can be determined through various methods, including competitive binding assays or by measuring the degradation of client proteins.
-
Fluorescence Polarization (FP) Competitive Binding Assay : This assay measures the displacement of a fluorescently labeled ligand from the ATP binding site of HSP90 by the inhibitor.[10]
-
Western Blot Analysis for Client Protein Degradation :
-
Treat cancer cells with the isoxazole-based HSP90 inhibitor for a specified time.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for HSP90 client proteins (e.g., HER2, Akt) and a loading control.
-
A decrease in the levels of client proteins indicates HSP90 inhibition.[16]
-
References
- 1. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regorafenib - NCI [dctd.cancer.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 7. The emerging role of Oxadiazole derivatives as VEGFR and EGFR inhibitors in Cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.com [promega.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of Isoxazole Compounds
For researchers, scientists, and drug development professionals, the journey from a promising compound in a test tube to a potential therapeutic in a living organism is fraught with challenges and complexities. Isoxazole derivatives, a versatile class of heterocyclic compounds, have demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This guide provides an objective comparison of in vitro and in vivo studies of isoxazole compounds, supported by experimental data, to illuminate the translational potential of this important chemical scaffold.
The core of drug discovery often begins with in vitro assays, which are essential for high-throughput screening and initial characterization of a compound's biological activity. These studies, conducted in a controlled environment outside of a living organism, provide valuable insights into a compound's mechanism of action at the cellular and molecular level. However, the true therapeutic potential of a compound can only be ascertained through in vivo studies, which are performed in whole, living organisms. These studies provide critical information on a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics in a complex biological system. This guide will delve into a direct comparison of these two pivotal stages of research for isoxazole compounds.
Quantitative Data Comparison: From Cell-Free Systems to Animal Models
A direct comparison of in vitro and in vivo data is crucial for understanding the translational potential of a compound. Below are tables summarizing the quantitative data from studies that have investigated the same isoxazole derivatives in both settings.
Table 1: Antioxidant Activity of Isoxazole Derivative 2a
| Assay Type | Parameter | Compound 2a | Positive Control (Trolox/Quercetin) |
| In Vitro (DPPH Assay) | IC50 (µg/mL) | 0.45 ± 0.21[1] | 3.10 ± 0.92 (Trolox)[1] |
| In Vivo (Mouse Model) | Total Antioxidant Capacity (TAC) | Two-fold greater than Quercetin[1] | - |
Table 2: Anti-Inflammatory Activity of Isoxazole Derivatives
| Compound | In Vitro (% Inhibition of Protein Denaturation) | In Vivo (% Edema Inhibition, Carrageenan-induced Paw Edema) | Reference |
| L1 | High | Significant | [2] |
| L4 | High | Significant | [2] |
| L6 | High | Significant | [2] |
| L8 | High | Significant | [2] |
| L9 | High | Significant | [2] |
| L15 | High | Significant | [2] |
| L19 | High | Significant | [2] |
Table 3: Anticancer Activity of Isoxazole Derivatives
| Compound | In Vitro Activity (Cell Line) | In Vivo Efficacy (Xenograft Model) | Reference |
| Compound 30 (3,4-isoxazolediamide) | Low nanomolar IC50 values[3] | Favorable activity profile in solid and hematological tumors[3] | [3] |
| KRIBB3 | Inhibition of tumor cell migration | Potent antitumoral effects | [3] |
| Indole-isoxazole derivatives | IC50 in sub-micromolar concentrations (e.g., HepG2)[4] | Not specified in the provided search results | [4] |
Experimental Protocols: A Closer Look at the Methodologies
Reproducibility is a cornerstone of scientific research. To that end, this section provides detailed methodologies for the key experiments cited in the comparison of isoxazole compounds.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for determining the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Sample preparation: The isoxazole compound and a positive control (e.g., Trolox or ascorbic acid) are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: An aliquot of the sample solution is mixed with the DPPH solution in a microplate well or a cuvette.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model for evaluating the acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.
Protocol:
-
Animals: Wistar or Sprague-Dawley rats are typically used. They are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The isoxazole derivative or a standard anti-inflammatory drug (e.g., diclofenac sodium) is administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg) one hour before the carrageenan injection. A control group receives only the vehicle.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (initial volume) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Calculation: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 where ΔV is the change in paw volume.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the isoxazole compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the complex biological processes involved, the following diagrams, created using the DOT language, illustrate key signaling pathways modulated by isoxazole compounds and a typical experimental workflow.
A typical experimental workflow from in vitro screening to in vivo validation.
Anticancer mechanism of isoxazoles via the MAPK/ERK pathway.
References
- 1. espublisher.com [espublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate, a versatile isoxazole derivative with potential applications in pharmaceutical and agrochemical development. While direct, comprehensive selectivity screening data for this specific compound is not publicly available, this guide draws upon structure-activity relationships of closely related isoxazole-based compounds to infer a likely primary target and potential off-target interactions. The focus of this analysis is on the potential interaction with p38 MAP kinase, a key regulator of inflammatory responses.
Postulated Primary Target and Cross-Reactivity Profile
Based on the recurring motif of a 3-aryl-isoxazole core in known kinase inhibitors, it is postulated that this compound may exhibit inhibitory activity against members of the mitogen-activated protein kinase (MAPK) family, with a particular focus on p38 MAP kinase. Numerous studies have highlighted that isoxazole scaffolds bearing a vicinal 4-fluorophenyl group are potent inhibitors of p38 MAP kinase[1]. However, a common challenge with p38 MAPK inhibitors is achieving high selectivity, with many compounds demonstrating cross-reactivity with other kinases[2].
Due to the absence of specific experimental data for this compound, a quantitative comparison with alternative compounds is not feasible at this time. The following table is a template that can be populated once such data becomes available through in-vitro screening assays.
Table 1: Comparative Selectivity Profile of Isoxazole-Based Kinase Inhibitors (Hypothetical Data)
| Compound | Primary Target | IC50 (nM) vs Primary Target | Off-Target 1 (e.g., JNK1) IC50 (nM) | Off-Target 2 (e.g., ERK2) IC50 (nM) | Selectivity Fold (Off-Target 1 / Primary Target) |
| This compound | p38α | TBD | TBD | TBD | TBD |
| SB203580 (Reference p38 Inhibitor) | p38α | 50-100 | >10,000 | >10,000 | >100 |
| Structurally Related Isoxazole Analog | p38α | TBD | TBD | TBD | TBD |
TBD: To Be Determined. Data for SB203580 is representative and sourced from publicly available databases.
Experimental Protocols
To assess the cross-reactivity profile of this compound, standard in-vitro kinase and receptor binding assays are recommended.
In-Vitro Kinase Inhibition Assay (Example: p38α MAP Kinase)
This protocol outlines a typical luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., myelin basic protein, MBP)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions, recombinant p38α kinase, and the specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Radioligand Receptor Binding Assay (General Protocol)
This protocol describes a general method to evaluate the binding affinity of a test compound to a specific receptor.
Materials:
-
Cell membranes or whole cells expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
-
Test compound (this compound)
-
Assay buffer
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a multi-well plate, incubate the cell membranes or whole cells with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Visualizing Potential Mechanisms and Workflows
To provide a clearer understanding of the potential biological context and experimental design, the following diagrams are provided.
Caption: Postulated inhibition of the p38 MAPK signaling pathway.
Caption: General workflow for an in-vitro kinase inhibition assay.
Conclusion
While this compound is a compound of interest in medicinal and agricultural chemistry, its specific biological targets and cross-reactivity profile remain to be fully elucidated.[3][4] Based on the chemical scaffold, p38 MAP kinase represents a plausible primary target. To definitively characterize its selectivity, comprehensive screening against a panel of kinases and other relevant biological targets is essential. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to undertake such investigations and contribute to a deeper understanding of the pharmacological properties of this isoxazole derivative.
References
Benchmarking new isoxazole derivatives against existing standards
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and more effective anticancer agents has led to a significant focus on heterocyclic compounds, with isoxazole derivatives emerging as a particularly promising class.[1][2] Their diverse biological activities, including the ability to inhibit key oncogenic pathways, have positioned them as compelling alternatives to existing cancer therapies.[3] This guide provides an objective comparison of the performance of new isoxazole derivatives against established standards in oncology, supported by experimental data and detailed protocols.
Unveiling the Anticancer Potential: Mechanism of Action
Many isoxazole derivatives exert their anticancer effects by targeting fundamental cellular processes essential for tumor growth and survival. Two prominent mechanisms of action are the inhibition of Heat Shock Protein 90 (HSP90) and the disruption of tubulin polymerization.[1][2]
HSP90 Inhibition: HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins driving cancer progression. By inhibiting HSP90, isoxazole derivatives can trigger the degradation of these client proteins, leading to cell cycle arrest and apoptosis.
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are critical for cell division, forming the mitotic spindle. Isoxazole derivatives that interfere with tubulin polymerization can disrupt this process, leading to mitotic arrest and ultimately, cancer cell death.
A key signaling pathway often implicated in cancer cell survival and proliferation, and potentially modulated by isoxazole derivatives, is the Akt/GSK3β/β-catenin pathway.[4][5] The inhibition of upstream regulators or direct interaction with components of this pathway can lead to decreased pro-survival signaling and enhanced apoptosis.
References
- 1. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Validation of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate, a molecule of interest in pharmaceutical and agrochemical research. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a predicted spectroscopic profile based on established principles and comparative data from structurally similar isoxazole derivatives. This approach offers a robust framework for the validation of its chemical structure.
At a Glance: Predicted Spectroscopic Data
The anticipated spectroscopic data for this compound is summarized below. These predictions are derived from the analysis of its structural motifs and comparison with experimentally verified data of analogous compounds.
| Spectroscopic Technique | Predicted Key Data Points |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.4 (t, 3H, J=7.1 Hz, -CH₂CH₃ ), 2.7 (s, 3H, -CH₃ ), 4.4 (q, 2H, J=7.1 Hz, -CH₂ CH₃), 7.2-7.3 (m, 2H, Ar-H), 7.6-7.7 (m, 2H, Ar-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 14.0 (-CH₂CH₃ ), 14.5 (-CH₃ ), 61.5 (-OCH₂ CH₃), 110.0 (C4-isoxazole), 116.0 (d, J≈22 Hz, C3'-Ar), 125.0 (d, J≈3 Hz, C1'-Ar), 131.0 (d, J≈9 Hz, C2'-Ar), 160.0 (C5-isoxazole), 162.0 (C=O), 164.0 (d, J≈250 Hz, C4'-Ar), 168.0 (C3-isoxazole) |
| IR Spectroscopy (KBr pellet) | ν (cm⁻¹): ~2980 (C-H, aliphatic), ~1725 (C=O, ester), ~1610 (C=N, isoxazole), ~1510 (C=C, aromatic), ~1250 (C-O, ester), ~1160 (C-F) |
| Mass Spectrometry (EI) | m/z: 249 (M⁺), 204 ([M-OEt]⁺), 176 ([M-COOEt]⁺), 121 ([FC₆H₄C≡N]⁺), 95 ([FC₆H₄]⁺) |
Comparative Analysis with Structurally Similar Compounds
To substantiate the predicted data, a comparison with experimentally determined spectroscopic values for structurally related isoxazole derivatives is essential. The following tables present a side-by-side analysis.
¹H NMR Data Comparison (Chemical Shifts in ppm)
| Compound | -CH₂CH₃ | -CH₃ | -CH₂ CH₃ | Ar-H | Reference |
| Predicted: this compound | 1.4 (t) | 2.7 (s) | 4.4 (q) | 7.2-7.3 (m), 7.6-7.7 (m) | - |
| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | 1.41 (t) | 2.58 (s) | 4.38 (q) | 7.41-7.57 (m), 8.03-8.06 (m) | [1] |
| Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate | 1.3 (m) | 2.6 (s) | 4.2 (q) | - | [2] |
The presence of the electron-withdrawing fluorine atom in the target compound is expected to cause a slight downfield shift of the aromatic protons compared to the unsubstituted phenyl analog.
¹³C NMR Data Comparison (Chemical Shifts in ppm)
| Compound | -CH₂CH₃ | -CH₃ | -OCH₂ CH₃ | C=O | C3/C5 (isoxazole) | Aromatic Carbons | Reference |
| Predicted: this compound | 14.0 | 14.5 | 61.5 | 162.0 | 168.0 / 160.0 | 116.0, 125.0, 131.0, 164.0 | - |
| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | 14.1 | 21.5 | 60.8 | 166.4 | ~160-170 | 128.1, 128.8, 129.4, 130.4, 132.6 | [1] |
The carbon attached to the fluorine atom (C4'-Ar) is predicted to show a large chemical shift and a significant C-F coupling constant, a characteristic feature in ¹³C NMR of fluorinated aromatic compounds.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Chemical shifts are reported in ppm relative to TMS (δ 0.00).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Ionization Method: Electron Impact (EI) ionization is a common method for the analysis of small organic molecules. The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV).
-
Instrumentation: A high-resolution mass spectrometer is used to determine the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
-
Data Analysis: The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Visualizing the Validation Process
To illustrate the logical workflow of spectroscopic validation and the structure of the target compound, the following diagrams are provided.
Caption: Logical workflow for the spectroscopic validation of a chemical structure.
Caption: Chemical structure of this compound.
References
The Impact of Fluorination on Isoxazole Pharmacokinetics: A Comparative Guide
Introduction
In medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely adopted strategy to enhance pharmacological properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile.[1][2][3] When applied to the isoxazole scaffold, a common motif in pharmaceuticals, fluorination can lead to profound improvements in metabolic stability, bioavailability, and overall in vivo performance.[4] This guide provides a comparative analysis of fluorinated versus non-fluorinated isoxazoles, supported by experimental data and detailed protocols for researchers in drug development.
The primary mechanism by which fluorine enhances pharmacokinetic properties is through metabolic blocking. The carbon-fluorine bond is exceptionally stable and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[5] By placing fluorine at a site that is otherwise susceptible to oxidative metabolism, the molecule's metabolic degradation can be slowed, leading to a longer half-life and increased systemic exposure.[1][6]
Case Study: Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzo[c]isoxazoles
While direct, publicly available experimental data comparing a specific fluorinated isoxazole with its exact non-fluorinated analog is limited, we can extrapolate the expected differences based on well-established principles of fluorine in drug design.[5] This section uses 5-Fluorobenzo[c]isoxazole-3-carbonitrile and its non-fluorinated parent, Benzo[c]isoxazole-3-carbonitrile, as a case study to illustrate these principles. The data presented is hypothetical but reflects typical outcomes observed in drug discovery programs.[5]
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following tables summarize the anticipated differences in key physicochemical and pharmacokinetic parameters between the two compounds.
Table 1: Comparative Physicochemical Properties (Hypothetical Data) [5]
| Property | Benzo[c]isoxazole-3-carbonitrile (Non-Fluorinated) | 5-Fluorobenzo[c]isoxazole-3-carbonitrile (Fluorinated) | Rationale for Change |
| Molecular Weight | 158.15 | 176.14 | Addition of a fluorine atom. |
| LogP | 2.1 | 2.5 | Fluorination typically increases lipophilicity. |
| pKa | 8.5 | 8.1 | Fluorine's electron-withdrawing effect can lower the pKa. |
| Aqueous Solubility (µM) | 100 | 75 | Increased lipophilicity often leads to lower aqueous solubility. |
Table 2: Comparative In Vitro ADME Properties (Hypothetical Data) [5]
| Parameter | Benzo[c]isoxazole-3-carbonitrile (Non-Fluorinated) | 5-Fluorobenzo[c]isoxazole-3-carbonitrile (Fluorinated) | Rationale for Change |
| Microsomal Stability (t½, min) | 15 | > 60 | Fluorine blocks a potential site of aromatic oxidation, increasing metabolic stability. |
| Intrinsic Clearance (CLint, µL/min/mg) | 46.2 | < 11.5 | Slower metabolism results in lower intrinsic clearance. |
| CYP3A4 Inhibition (IC₅₀, µM) | 25 | > 50 | Blocking metabolism at a key site can reduce the molecule's interaction with the enzyme. |
Table 3: Comparative In Vivo Pharmacokinetic Parameters in Rats (Hypothetical Data)
| Parameter | Benzo[c]isoxazole-3-carbonitrile (Non-Fluorinated) | 5-Fluorobenzo[c]isoxazole-3-carbonitrile (Fluorinated) | Rationale for Change |
| Half-Life (t½, h) | 2.5 | 8.0 | Improved metabolic stability directly translates to a longer half-life. |
| Bioavailability (F%) | 20% | 65% | Reduced first-pass metabolism due to metabolic blocking leads to higher bioavailability. |
| Clearance (CL, mL/min/kg) | 50 | 15 | Slower elimination from the body results in lower clearance. |
| Volume of Distribution (Vd, L/kg) | 3.0 | 3.5 | Increased lipophilicity can lead to a slightly larger volume of distribution. |
Visualizing the Impact of Fluorination
Metabolic Fate Comparison
The introduction of a fluorine atom can sterically and electronically shield a potential site of metabolism. In the case of the benzo[c]isoxazole core, the C-5 position is susceptible to aromatic hydroxylation by cytochrome P450 enzymes. Fluorinating this position effectively blocks this metabolic pathway.
Caption: Impact of Fluorination on Isoxazole Metabolism.
Experimental Protocols
The data presented in the tables are typically generated using standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Liver Microsomal Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s.[7][8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled liver microsomes (e.g., human, rat)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile with an internal standard for reaction quenching
-
96-well plates
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add liver microsomes (final concentration 0.5 mg/mL) and the test compound solution. Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.[9] The T=0 sample serves as the 100% reference.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[10]
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line determines the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Rats
This study determines how a drug is absorbed, distributed, metabolized, and excreted in a living organism.[11]
Objective: To determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Test compound formulated for intravenous (IV) and oral (PO) administration
-
Dosing vehicles (e.g., saline for IV, PEG400/water for PO)
-
Blood collection tubes (e.g., containing K2EDTA)
-
Cannulas for IV administration and blood sampling (optional but recommended)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate animals for at least 3-5 days before the study. Fast rats overnight before dosing.[11]
-
Dosing:
-
IV Group (n=3-5 rats): Administer the compound via a single bolus injection into the tail vein (e.g., at 1 mg/kg).
-
PO Group (n=3-5 rats): Administer the compound by oral gavage (e.g., at 5 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points.[11]
-
IV time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
PO time points: 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
-
Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Extract the drug from plasma samples (e.g., via protein precipitation or liquid-liquid extraction) and quantify the concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd). Calculate oral bioavailability using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study.
Caption: Standard Workflow for an In Vivo Pharmacokinetic Study.
The strategic incorporation of fluorine is a powerful tool for optimizing the pharmacokinetic properties of isoxazole-containing drug candidates. By blocking sites of metabolism, fluorination can significantly increase metabolic stability, leading to a longer half-life, reduced clearance, and enhanced oral bioavailability.[4][6] The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess these improvements and make data-driven decisions in the drug discovery and development process.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
Efficacy comparison of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate in different assays
Efficacy of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate: A Comparative Guide
Introduction
This compound is a heterocyclic compound belonging to the isoxazole class of molecules.[1][2] The isoxazole ring is a prominent scaffold in medicinal chemistry, known to be a core component in various pharmacologically active agents.[3][4] Derivatives of isoxazole have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][5][6][7] While specific experimental efficacy data for this compound is not extensively available in public literature, its structural similarity to other bioactive isoxazoles suggests potential utility in several therapeutic areas.[1][8] This guide provides a comparative framework for evaluating its potential efficacy by examining data from structurally related compounds and outlining standard experimental protocols.
Comparative Efficacy Data
To contextualize the potential bioactivity of this compound, this section summarizes the efficacy of representative isoxazole derivatives in key biological assays. The data presented below is for comparative purposes and highlights the activities of compounds with similar core structures.
Table 1: Efficacy of Representative Isoxazole Derivatives in Various Assays
| Compound Class | Assay Type | Target/Cell Line | Efficacy Metric (IC₅₀) | Alternative Compound | Efficacy Metric (IC₅₀) |
| Isoxazole Derivative (Curcumin Analog) | Anticancer (Cytotoxicity) | MCF-7 (Breast Cancer) | 3.97 µM[9] | Curcumin | 21.89 µM[9] |
| Isoxazole Derivative (Diosgenin Analog) | Anticancer (Cytotoxicity) | MCF-7 (Breast Cancer) | 9.15 µM[9] | Diosgenin | 26.91 µM[9] |
| 3,5-disubstituted Isoxazole | Anticancer (Cytotoxicity) | U87 (Glioblastoma) | 42.8 µM[9] | Temozolomide | 53.85 µM[9] |
| Substituted Isoxazole (Compound 5b) | Anti-inflammatory (% Edema Inhibition) | Carrageenan-induced rat paw edema | 76.71% inhibition[10][11] | Diclofenac Sodium | Standard[12] |
| Substituted Isoxazole (Compound 5c) | Anti-inflammatory (% Edema Inhibition) | Carrageenan-induced rat paw edema | 75.56% inhibition[10][11] | Diclofenac Sodium | Standard[12] |
IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols & Methodologies
To evaluate the efficacy of a novel compound like this compound, standardized assays are employed. Below are detailed protocols for representative assays relevant to the potential activities of isoxazole derivatives.
Anticancer Efficacy: MTT Cell Proliferation Assay
This assay determines the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, then serially diluted in culture media to achieve a range of final concentrations. The vehicle control wells receive media with DMSO only. The diluted compounds are added to the wells, and the plates are incubated for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.
Anti-inflammatory Efficacy: Carrageenan-Induced Rat Paw Edema
This in vivo assay evaluates the anti-inflammatory properties of a compound.[11][13]
Protocol:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for one week under standard laboratory conditions.
-
Grouping and Administration: Animals are fasted overnight and divided into groups: a control group, a standard drug group (e.g., Diclofenac Sodium), and test groups receiving different doses of the isoxazole compound. The compounds are administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.
Visualizations: Workflows and Pathways
Diagrams help illustrate the experimental process and potential biological mechanisms.
Caption: General workflow for evaluating a novel chemical compound.
Caption: Potential inhibition of the EGFR signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [chemicalbook.com]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. ijpca.org [ijpca.org]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Safety Operating Guide
Proper Disposal of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate, a fluorinated isoxazole derivative. Adherence to these protocols is essential to minimize risks to personnel and the environment.
Hazard Identification and Immediate Precautions
Before handling, it is crucial to be aware of the known hazards associated with this compound.
-
Primary Hazard: Causes serious eye damage (H318).[1]
-
Physical State: Solid.[1]
-
Combustibility: Classified as a combustible solid.[1]
Immediate Actions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[2]
-
Work Area: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.[3]
-
Spill Response: In case of a spill, avoid creating dust.[2] Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[2] Decontaminate the spill area with a suitable laboratory detergent and water, and dispose of contaminated materials as hazardous waste.[4]
On-Site Waste Management and Segregation
Proper segregation and temporary storage of chemical waste are paramount to prevent accidental reactions and ensure compliant disposal.
-
Waste Classification: Treat this compound and any materials contaminated with it as hazardous waste.[4][5]
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[5]
-
The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".[5][6]
-
Indicate the date when the waste was first added to the container.[7]
-
-
Segregation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][8]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Store away from incompatible materials. As a general rule, keep organic compounds separate from strong oxidizing agents, acids, and bases.[5]
-
-
Storage Limits: Laboratories must not store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at any given time.[7]
Disposal Procedures
The recommended disposal route for halogenated organic compounds like this compound is through a licensed professional waste disposal service. The strong carbon-fluorine bond makes these compounds persistent, necessitating specialized disposal methods.[4]
Primary Recommended Disposal Method:
-
High-Temperature Incineration: This is the most effective method for the complete destruction of fluorinated organic compounds.[4][9][10] The incinerator must be specifically licensed to handle halogenated organic waste.[4] High temperatures are required to break the stable carbon-fluorine bond.[4][9]
Alternative Disposal Method:
-
Hazardous Waste Landfill: If high-temperature incineration is not available, disposal in a designated hazardous waste landfill is an alternative.[4][10] The landfill must be permitted to accept halogenated organic waste.[4] Proper packaging and labeling are crucial to prevent leakage and ensure correct handling.[4]
Prohibited Disposal Methods:
-
Do NOT dispose of this chemical down the drain.[7]
-
Do NOT dispose of this chemical by evaporation in a fume hood or biosafety cabinet.[5][7]
-
Do NOT dispose of this chemical in regular trash.[7]
Experimental Protocol: Spill Decontamination
This protocol outlines the steps for decontaminating a minor spill of solid this compound.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves, and a particulate respirator if necessary.
-
Two plastic dustpans and brushes or other spark-proof tools.
-
A designated hazardous waste container with a lid.
-
Laboratory detergent.
-
Water.
-
Paper towels or other absorbent material.
Procedure:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill: Prevent the spread of the solid material.
-
Collect the Material: Carefully sweep the solid material into a dustpan and transfer it to the designated hazardous waste container.[2] Use a second dustpan to help with the collection. Avoid creating dust.[2]
-
Decontaminate the Area:
-
Prepare a solution of laboratory detergent and water.
-
Thoroughly wipe the spill area with the detergent solution and paper towels.
-
Rinse the area with clean water and dry with fresh paper towels.
-
-
Dispose of Contaminated Materials: Place all used paper towels, gloves, and other contaminated materials into the hazardous waste container.[4]
-
Seal and Label: Securely close the hazardous waste container and ensure it is properly labeled.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.[2]
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| pH Range for Sewer Disposal (General) | 5.0 - 12.5 (Not applicable for this compound) | [5] |
| Satellite Accumulation Area (SAA) Limit | 55 gallons | [7][8] |
| SAA Acute Hazardous Waste Limit | 1 quart | [7][8] |
| Maximum SAA Storage Time (Partially Filled) | 1 year | [5] |
| Removal Time After Container is Full | Within 3 days | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. capotchem.com [capotchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 7. vumc.org [vumc.org]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. mcfenvironmental.com [mcfenvironmental.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
